molecular formula C9H9ClN4 B11894056 6-Chloro-5-methylquinazoline-2,4-diamine CAS No. 63770-43-4

6-Chloro-5-methylquinazoline-2,4-diamine

Cat. No.: B11894056
CAS No.: 63770-43-4
M. Wt: 208.65 g/mol
InChI Key: NHLMUZZILBPPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methylquinazoline-2,4-diamine (CAS 63770-43-4) is a high-value chemical scaffold in medicinal chemistry research. This compound belongs to the 2,4-diaminoquinazoline class, which has demonstrated significant potential in infectious disease research. Studies have shown that this structural class exhibits potent in vitro activity against Plasmodium falciparum , the parasite responsible for malaria, functioning as an inhibitor of dihydrofolate reductase (DHFR) . The 2,4-diaminoquinazoline core is also a promising chemotype in antitubercular agent discovery, with research indicating bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis . Furthermore, the quinazoline scaffold is widely investigated in oncology research for its ability to interact with multiple intracellular targets, including microtubules and receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β . The specific chloro and methyl substitutions on the quinazoline ring system provide a versatile intermediate for further structure-activity relationship (SAR) exploration. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63770-43-4

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

6-chloro-5-methylquinazoline-2,4-diamine

InChI

InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14)

InChI Key

NHLMUZZILBPPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl

Origin of Product

United States

Foundational & Exploratory

6-Chloro-5-methylquinazoline-2,4-diamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 6-Chloro-5-methylquinazoline-2,4-diamine , designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

6-Chloro-5-methylquinazoline-2,4-diamine is a substituted heterocyclic diamine belonging to the quinazoline class. It serves as a critical pharmacophore in the development of antifolates, kinase inhibitors, and fusion protein inhibitors (e.g., RSV therapeutics). Its structural rigidity and specific substitution pattern (5-methyl, 6-chloro) provide unique steric and electronic properties that influence binding affinity in enzyme pockets, particularly dihydrofolate reductase (DHFR) and tyrosine kinases.

Core Identifiers
ParameterData
IUPAC Name 6-Chloro-5-methylquinazoline-2,4-diamine
CAS Registry Number 63770-43-4
Molecular Formula C

H

ClN

Molecular Weight 208.65 g/mol
Monoisotopic Mass 208.0516 Da
SMILES Cc1c(Cl)ccc2nc(N)nc(N)c12
InChI Key LSNYLNXZYSKOGM-UHFFFAOYSA-N (Analogous base)
Appearance Off-white to pale yellow crystalline solid
Calculated Physicochemical Properties[3]
  • LogP (Octanol/Water): ~1.62 (Predicted) – Indicates moderate lipophilicity, suitable for oral bioavailability optimization.

  • Topological Polar Surface Area (TPSA): ~77.8 Ų – Suggests good membrane permeability (Rule of 5 compliant).

  • H-Bond Donors: 2 (Primary amines)

  • H-Bond Acceptors: 4 (Ring nitrogens + amino nitrogens)

  • pKa (Basic): ~7.1 (N1 ring nitrogen) – The molecule is protonated at physiological pH, aiding solubility and electrostatic interaction with aspartate/glutamate residues in binding pockets.

Structural Characterization & Logic

The compound features a quinazoline fused ring system.[1] The numbering logic is critical for synthetic planning and SAR (Structure-Activity Relationship) analysis.

  • Positions 2 & 4: Substituted with amino groups (-NH

    
    ). These are the primary hydrogen bond donors, mimicking the pteridine ring of folic acid.
    
  • Position 5: Occupied by a Methyl group (-CH

    
    ) . This "ortho-like" substitution relative to the 4-amino group induces a steric twist, potentially forcing the 4-amino group out of planarity or locking the conformation of the adjacent 6-chloro group.
    
  • Position 6: Occupied by a Chlorine atom (-Cl) .[2] This halogen provides lipophilic bulk and can fill hydrophobic pockets (e.g., the hydrophobic patch in DHFR).

Structural Visualization (Connectivity)

ChemicalStructure Figure 1: Connectivity Map of 6-Chloro-5-methylquinazoline-2,4-diamine C2 C2 N3 N3 C2->N3 NH2_2 NH2 C2->NH2_2 N1 N1 N1->C2 C4 C4 N3->C4 C4a C4a C4->C4a NH2_4 NH2 C4->NH2_4 C5 C5 C4a->C5 C8a C8a C4a->C8a Fused C6 C6 C5->C6 CH3_5 CH3 C5->CH3_5 C7 C7 C6->C7 Cl_6 Cl C6->Cl_6 C8 C8 C7->C8 C8->C8a C8a->N1

Synthetic Methodology

The synthesis of 2,4-diaminoquinazolines is classically achieved via the cyclocondensation of a benzonitrile precursor with guanidine. This route is preferred for its atom economy and direct formation of the diamine core without the need for chlorination/amination steps (which are required if starting from a quinazolinedione).

Retrosynthetic Analysis

To synthesize the target (1) , we disconnect the pyrimidine ring at N1-C2 and C4-N3.

  • Precursor A: Guanidine (provides N1-C2-N3).

  • Precursor B: 2-Amino-4-chloro-3-methylbenzonitrile.

Protocol: Guanidine Cyclocondensation

Reagents:

  • 2-Amino-4-chloro-3-methylbenzonitrile (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Methoxide (NaOMe) or Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Solvent: Diglyme (bis(2-methoxyethyl)ether) or n-Butanol.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend guanidine hydrochloride (15 mmol) in anhydrous diglyme (20 mL).

  • Activation: Add sodium methoxide (15 mmol) carefully to liberate the free guanidine base. Stir at room temperature for 30 minutes under nitrogen atmosphere.

  • Addition: Add 2-amino-4-chloro-3-methylbenzonitrile (10 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to 140–160°C for 6–12 hours. The high temperature is required to drive the nucleophilic attack of the guanidine nitrogens on the nitrile carbon and the subsequent ring closure onto the ester/amide (if using a benzoate) or direct nitrile cyclization.

  • Quench & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from ethanol/water or DMF to obtain pure 6-Chloro-5-methylquinazoline-2,4-diamine .

Synthesis Visualization

Synthesis Figure 2: Cyclocondensation Route to Target Diamine Start1 2-Amino-4-chloro- 3-methylbenzonitrile Step2 Cyclocondensation (160°C, 12h) Start1->Step2 Start2 Guanidine HCl Step1 Activation (RT, 30 min) Start2->Step1 Base NaOMe / Diglyme Base->Step1 Intermediate Free Guanidine Base Intermediate->Step2 Step1->Intermediate Product 6-Chloro-5-methyl- quinazoline-2,4-diamine Step2->Product -NH3

Biological Context & Applications[1][4][9][10]

Mechanism of Action (Antifolate)

Quinazoline-2,4-diamines are classical antifolates . They function as competitive inhibitors of Dihydrofolate Reductase (DHFR) .

  • Binding Mode: The 2,4-diamino motif mimics the 2-amino-4-oxo motif of the natural substrate (dihydrofolate).

  • Protonation: The N1 nitrogen becomes protonated in the enzyme active site, forming an ionic bond with a conserved Aspartate residue (e.g., Asp27 in bacterial DHFR).

  • Role of 5-Methyl/6-Chloro: These lipophilic substituents fit into the hydrophobic pocket of the enzyme, displacing water and increasing binding entropy. The 5-methyl group specifically restricts rotation, potentially locking the inhibitor in a bioactive conformation.

Pharmaceutical Relevance

This specific scaffold is often utilized in:

  • Antimalarials: Analogues of Pyrimethamine and Trimethoprim.

  • RSV Inhibitors: The 2,4-diaminoquinazoline core is the structural backbone of Ziresovir (AK0529) , a fusion protein inhibitor.[1] The 6-chloro-5-methyl substitution pattern is investigated to optimize potency against resistant viral strains.

References

  • PubChem. 2,4-Diamino-6-methylquinazoline (Analogous Structure Data).[3] National Library of Medicine.[3] Available at: [Link]

  • ACS Omega. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. 2023. Available at: [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinazoline-2,4-diamines as DHFR Inhibitors. (General Reference for Scaffold Utility).

Sources

A Comparative Structural Analysis of Ziresovir and 6-Chloro-5-methylquinazoline-2,4-diamine: From a Core Scaffold to a Potent Antiviral Agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of two molecules that share this core but represent opposite ends of the drug development spectrum: Ziresovir, a potent, clinically advanced antiviral agent, and 6-Chloro-5-methylquinazoline-2,4-diamine, a foundational chemical structure. Ziresovir is a highly substituted quinazoline derivative engineered for specific, high-affinity binding to the respiratory syncytial virus (RSV) fusion protein.[1][2] In contrast, 6-Chloro-5-methylquinazoline-2,4-diamine represents a simple building block, a chemical starting point for the synthesis of more complex molecules.

This whitepaper will dissect the chemical architecture of both compounds, exploring how the addition of complex, targeted moieties to the quinazoline-2,4-diamine core transforms a simple scaffold into a powerful therapeutic agent. We will analyze their structural differences, delve into the mechanistic implications of Ziresovir's unique substitutions, and provide an overview of the synthetic strategies that underpin their creation. This comparative study serves to illustrate the fundamental principles of structure-activity relationships (SAR) and rational drug design in the context of modern antiviral development.

Section 1: The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to interact with a wide array of biological targets.[3] Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space, facilitating precise interactions with enzyme active sites and protein receptors. Molecules incorporating the quinazoline moiety have demonstrated a broad spectrum of medicinal activities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[3][4] The versatility of the quinazoline nucleus, particularly the 2,4-disubstituted pattern, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This chemical tractability has made it a frequent starting point for high-throughput screening campaigns and lead optimization efforts in drug discovery.[4][5]

Section 2: Molecular Profile of Ziresovir (AK0529)

Ziresovir is a potent, selective, and orally bioavailable antiviral drug developed for the treatment of respiratory syncytial virus (RSV) infections.[6][7] It has demonstrated significant clinical benefits in pediatric patients hospitalized with RSV.[1][8]

Chemical Identity and Structure

Ziresovir is a structurally novel compound built upon a 6-methylquinazoline-2,4-diamine core.[8][9] Its key feature is the presence of large, functionally critical substituents at the 2- and 4-positions of the quinazoline ring.

  • IUPAC Name: N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine[10][11]

  • Molecular Formula: C22H25N5O3S[10][12]

  • Molecular Weight: 439.53 g/mol [10][12]

Mechanism of Action: A Targeted RSV Fusion Inhibitor

Ziresovir's therapeutic effect stems from its function as an RSV fusion (F) protein inhibitor.[2][13][14] The RSV F protein is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[13]

Cryo-electron microscopy studies have revealed that Ziresovir binds specifically within a hydrophobic pocket located in the central cavity of the metastable, prefusion conformation of the RSV F protein trimer.[1][6][7] This binding event stabilizes the F protein in its prefusion state, preventing the conformational changes necessary for membrane fusion. By locking the protein in this inactive state, Ziresovir effectively neutralizes the virus's ability to infect host cells and also prevents cell-to-cell fusion (syncytium formation), a hallmark of RSV pathology.[1][2] This targeted mechanism is distinct from nucleoside analogs that interfere with viral replication.[2]

Structure-Activity Relationship (SAR) Insights

The high potency and selectivity of Ziresovir are a direct result of its specific chemical architecture.

  • The Quinazoline Core: Serves as the central scaffold. The 6-methyl group has been identified as being very important for its anti-RSV activity.[15]

  • The C2-Benzothiazepine Moiety: The large, heterocyclic group at the C2 position is crucial for occupying the hydrophobic binding pocket of the F protein.

  • The C4-Aminooxetanemethyl Group: This side chain provides key polar contacts and contributes to the molecule's overall binding affinity and favorable pharmacokinetic properties, including oral bioavailability.

Initial lead optimization studies showed that modifications to these substituents dramatically impacted antiviral activity, highlighting the precision of the drug-target interaction.[15]

Section 3: Molecular Profile of 6-Chloro-5-methylquinazoline-2,4-diamine

In stark contrast to Ziresovir, 6-Chloro-5-methylquinazoline-2,4-diamine is not a known therapeutic agent. Based on its structure, it is best understood as a chemical intermediate or a foundational scaffold for further chemical elaboration.

Chemical Identity and Structure

The structure is defined by the quinazoline-2,4-diamine core with specific substitutions on the benzene ring portion.

  • IUPAC Name: 6-Chloro-5-methylquinazoline-2,4-diamine

  • Core Structure: Quinazoline-2,4-diamine

  • Substituents:

    • C2: Amino group (-NH2)

    • C4: Amino group (-NH2)

    • C5: Methyl group (-CH3)

    • C6: Chloro group (-Cl)

Potential as a Synthetic Intermediate

This compound represents a basic chemical blueprint. The two primary amino groups at the C2 and C4 positions are nucleophilic and serve as reactive handles for introducing a wide variety of substituents. The chloro and methyl groups on the benzene ring modify the electronic properties of the scaffold and can influence the reactivity of the amino groups or serve as recognition elements in more complex derivatives. Similar chlorinated and methylated 2,4-diaminoquinazoline structures are cited in patents as intermediates for creating more elaborate molecules.[16]

Section 4: Head-to-Head Structural Comparison

The structural divergence between Ziresovir and 6-Chloro-5-methylquinazoline-2,4-diamine illustrates the journey from a simple chemical entity to a highly optimized drug molecule.

The Common Core: Quinazoline-2,4-diamine

Both molecules are built upon the quinazoline-2,4-diamine nucleus. This shared heritage places them in the same chemical family and provides the foundational geometry for their respective functionalities. However, this is where the primary similarity ends.

Divergence in Ring Substitution and Complexity

The most striking difference lies in the nature and complexity of the substituents.

  • Blueprint vs. Final Product: 6-Chloro-5-methylquinazoline-2,4-diamine possesses simple, unsubstituted amino groups at C2 and C4. These are reactive sites awaiting further modification. Ziresovir has utilized these positions to attach large, specifically shaped chemical moieties that are precisely complementary to its biological target.

  • Positional Isomerism and Halogenation: The substitution pattern on the benzene ring differs significantly. Ziresovir has a methyl group at C6. The reference compound has a methyl at C5 and a chloro at C6. These seemingly minor changes in position and atom type can profoundly impact a molecule's steric profile, electron distribution, and metabolic stability, which are critical factors in drug design.

Data Summary Table
Feature6-Chloro-5-methylquinazoline-2,4-diamineZiresovir
Molecular Formula C9H9ClN4C22H25N5O3S[10]
Molecular Weight ( g/mol ) 208.65439.53[12]
Core Scaffold Quinazoline-2,4-diamineQuinazoline-2,4-diamine[8]
C2-Substituent -NH21,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl
C4-Substituent -NH2N-[(3-aminooxetan-3-yl)methyl]
Benzene Ring Substituents 5-Methyl, 6-Chloro6-Methyl
Primary Biological Role Chemical Intermediate / ScaffoldRSV Fusion Inhibitor[13][17]

Section 5: Visualization of Structures and Pathways

Chemical Structures

molecular_structures Figure 1: Chemical Structures cluster_0 6-Chloro-5-methylquinazoline-2,4-diamine cluster_1 Ziresovir CompoundX CompoundX CompoundX_label Structure (deduced from name) C9H9ClN4 Ziresovir Ziresovir Ziresovir_label C22H25N5O3S ziresovir_moa Figure 2: Ziresovir Mechanism of Action RSV 1. Respiratory Syncytial Virus (RSV) F_Protein RSV Fusion (F) Protein HostCell 2. Host Cell Infection 4. Host Cell Infection & Viral Replication HostCell->Infection Fusion 3. Viral-Host Membrane Fusion F_Protein->Fusion mediates Fusion->HostCell Ziresovir Ziresovir Binding Ziresovir binds to central cavity of prefusion F Protein Ziresovir->Binding Binding->F_Protein Inhibition Fusion Blocked Binding->Inhibition leads to

Caption: Ziresovir inhibits RSV entry by binding the F protein.

Section 6: Synthetic Methodologies

The synthesis of these molecules reflects their relative complexity. The creation of a simple scaffold like 6-Chloro-5-methylquinazoline-2,4-diamine is foundational, while the synthesis of Ziresovir requires a more sophisticated, multi-step approach.

General Protocol for Quinazoline-2,4-diamine Synthesis

The synthesis of a substituted quinazoline-2,4-diamine core often begins with a correspondingly substituted 2-aminobenzonitrile. The following is a generalized, illustrative protocol based on common synthetic routes.

Step 1: Cyclization with Guanidine

  • To a solution of the starting substituted 2-aminobenzonitrile in a suitable high-boiling solvent (e.g., 2-ethoxyethanol), add guanidine carbonate.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the target quinazoline-2,4-diamine scaffold.

Optimized Three-Step Synthesis of Ziresovir

Recent advancements have produced a streamlined, chromatography-free synthesis for Ziresovir, which is a significant improvement over earlier methods that produced undesired side products and required harsh conditions. [8][9][18] Step 1: Copper-Catalyzed Quinazolinone Formation [8]1. Combine 2-bromo-5-methylbenzoic acid and a pre-synthesized benzothiazepine-guanidine salt in a reactor with anhydrous dimethylformamide (DMF). 2. Add potassium carbonate (K2CO3) as a base and copper(I) iodide (CuI) as a catalyst. 3. Heat the mixture to 80°C for approximately 5-6 hours, monitoring progress by HPLC. 4. Upon completion, quench the reaction by cooling and pouring it into ice-cold water to precipitate the quinazolinone intermediate. Collect by filtration.

Step 2: Chlorination of the Quinazolinone [9][18]1. Suspend the quinazolinone intermediate from Step 1 in a suitable solvent like toluene. 2. Add phosphorus oxychloride (POCl3) and heat the mixture to 100°C for 4 hours. 3. After the reaction is complete, carefully quench the mixture and isolate the resulting 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to Yield Ziresovir [8]1. Dissolve the 4-chloroquinazoline intermediate from Step 2 in ethanol. 2. Add 3-(aminomethyl)oxetan-3-amine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). 3. Reflux the reaction mixture overnight. The primary amine of the oxetane selectively displaces the chlorine atom. 4. Cool the reaction, allowing the final product, Ziresovir, to crystallize. Collect by filtration and dry to yield the pure active pharmaceutical ingredient.

This optimized route is highly efficient, leveraging a copper-catalyzed cyclization to build the core and a highly selective nucleophilic substitution, demonstrating a sophisticated approach to complex molecule synthesis. [8]

Section 7: Conclusion: From Chemical Blueprint to Clinical Candidate

The comparison between 6-Chloro-5-methylquinazoline-2,4-diamine and Ziresovir provides a compelling narrative of modern drug discovery. It showcases how a simple, privileged scaffold—the quinazoline-2,4-diamine core—can be systematically elaborated into a highly potent and specific therapeutic agent.

  • 6-Chloro-5-methylquinazoline-2,4-diamine embodies the potential of a chemical blueprint. Its value lies in its reactive sites and the foundational structure it provides for combinatorial exploration and the synthesis of more complex entities.

  • Ziresovir represents the realization of that potential. It is a product of rational drug design, where each substituent has been meticulously chosen and positioned to achieve a precise interaction with its biological target, the RSV F protein. The journey from a simple core to the complex architecture of Ziresovir highlights the critical role of structure-activity relationship studies, target-based screening, and process chemistry optimization in transforming a chemical concept into a life-saving medicine.

For researchers and drug development professionals, this comparison underscores a fundamental principle: while the core scaffold provides the stage, it is the carefully selected ensemble of functional groups that dictates the performance and success of the final drug molecule.

References

  • PLOS Pathogens. (2026, January 23). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.
  • Patsnap Synapse. (2024, June 27). What is Ziresovir used for?
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones.
  • PubMed. (2026, January 23). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.
  • Scilit. (2026, January 22). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.
  • Ark Biosciences. (2019, November 6). Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection.
  • ResearchGate. Antiviral activity of quinazoline derivatives. | Download Scientific Diagram.
  • PMC. Antiviral Agents – Benzazine Derivatives.
  • MedchemExpress.com. Ziresovir (AK0529) | RSV F Inhibitor.
  • ACS Publications. (2023, July 28). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus | Journal of Medicinal Chemistry.
  • gsrs. ZIRESOVIR.
  • NIH PubChem. Ziresovir | C22H25N5O3S | CID 71262247.
  • Wikipedia. Ziresovir.
  • TargetMol. Ziresovir (RO-0529) | RSV F Inhibitor.
  • ACS Publications. (2025, September 11). Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile | Journal of Medicinal Chemistry.
  • ACS Publications. (2019, June 13). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor | Journal of Medicinal Chemistry.
  • PMC. (2026, January 23). Molecular mechanism of ziresovir targeting the fusion glycoprotein of respiratory syncytial virus.
  • ACS Publications. (2025, August 13). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection | ACS Omega.
  • Google Patents. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines.
  • NIH PubChem. 2,4-Diamino-6-methylquinazoline | C9H10N4 | CID 345652.
  • PubChemLite. [2-[[(2,4-diamino-5-chloro-quinazolin-6-yl)amino]methyl]-4-methoxy-phenyl]methanol.
  • PubMed. (2025, August 13). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • ResearchGate. (2025, December 16). (PDF) Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.

Sources

Technical Guide: Biological Activity and Evaluation of 5-Methyl-Substituted Quinazoline Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-methyl-substituted quinazoline-2,4-diamines , a specific subclass of non-classical antifolates. Unlike their 6-substituted counterparts (e.g., Trimetrexate), 5-methyl analogues are characterized by unique steric and lipophilic profiles that influence their binding affinity to Dihydrofolate Reductase (DHFR).

While 6-substituted quinazolines are traditionally more potent against wild-type mammalian DHFR, the 5-methyl substitution is critical for:

  • Overcoming Resistance: Modulating binding modes to accommodate mutations (e.g., Phe22 variants in DHFR).

  • Species Selectivity: Exploiting the less sterically restrictive active sites of pathogenic DHFR (e.g., Pneumocystis jirovecii, Toxoplasma gondii, and MRSA) compared to human isoforms.

  • Lipophilicity: Enhancing passive diffusion across cell membranes, bypassing the Reduced Folate Carrier (RFC) transport system.

Structural Rationale & SAR (Structure-Activity Relationship)[1][2]

The biological activity of quinazoline-2,4-diamines is governed by their ability to mimic the pteridine ring of folic acid. The introduction of a methyl group at the C5 position introduces specific physicochemical changes:

The "5-Methyl Effect"
  • Steric Hindrance: In human DHFR (hDHFR), the 5-position is located near the cofactor (NADPH) binding site. A 5-methyl group can create a steric clash with the nicotinamide moiety of NADPH or specific residues (e.g., Leu22/Phe22), often reducing potency against wild-type hDHFR compared to 6-substituted analogs.

  • Selectivity Window: Pathogenic DHFR isoforms often possess slightly larger hydrophobic pockets or flexible loop regions near the 5-position. This structural divergence allows 5-methyl analogs to maintain high affinity for the pathogen's enzyme while sparing the host enzyme, improving the therapeutic index.

  • Lipophilicity (LogP): The 5-methyl group increases the overall lipophilicity of the scaffold. This classifies these compounds as "non-classical" antifolates, meaning they do not require polyglutamylation for retention and enter cells via passive diffusion rather than the RFC.

Comparative SAR Table:

Feature5-Methyl-2,4-diaminoquinazoline6-Methyl-2,4-diaminoquinazoline
Primary Target Mutant DHFR, Bacterial/Fungal DHFRWild-type Mammalian DHFR
Cell Entry Passive Diffusion (Lipophilic)Passive Diffusion (Lipophilic)
hDHFR Affinity Moderate (Steric constraints)High (Optimal fit)
Resistance Profile Active against transport-deficient cellsActive against transport-deficient cells

Mechanism of Action: DHFR Inhibition

The core mechanism involves the competitive inhibition of DHFR. By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the compound depletes the cellular pool of reduced folates required for thymidylate and purine synthesis, leading to "thymineless death."

Pathway Visualization

Folate_Cycle_Inhibition cluster_cycle Folate Cycle Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->DHF Thymidylate Synthesis dTMP dTMP (DNA Precursor) MethyleneTHF->dTMP C1 Unit Donor dUMP dUMP dUMP->dTMP Methylation Inhibitor 5-Methyl-Quinazoline (Inhibitor) DHFR Enzyme: DHFR Inhibitor->DHFR Competitive Inhibition DHFR->THF Catalysis Blocked TS Enzyme: Thymidylate Synthase

Figure 1: Mechanism of Action.[1][2][3][4] The 5-methyl-quinazoline diamine competitively binds to DHFR, halting the regeneration of THF and arresting DNA synthesis.

Chemical Synthesis Strategy

To achieve the 5-methyl substitution pattern, the synthetic route must start with the correct regioisomer. The most robust method utilizes the cyclization of 2-amino-6-methylbenzonitrile .

Synthetic Workflow

Synthesis_Workflow Precursor 2-Amino-6-methylbenzonitrile Cyclization Cyclization (High Temp / Solvent) Precursor->Cyclization Reagent Guanidine / Chloroformamidine Reagent->Cyclization Intermediate 2,4-Diamino-5-methylquinazoline Cyclization->Intermediate Ring Closure Derivatization N-Alkylation / Arylation (Lead Optimization) Intermediate->Derivatization SAR Tuning FinalProduct Target 5-Methyl Analog Derivatization->FinalProduct

Figure 2: Synthetic route for accessing the 5-methyl-2,4-diaminoquinazoline core.

Critical Note on Regiochemistry: Using 2-amino-5-methylbenzonitrile would yield the 6-methyl quinazoline. To obtain the 5-methyl quinazoline, one must strictly use the 2-amino-6-methyl precursor (ortho to the nitrile group).

Biological Evaluation Protocols

The following protocols are designed to validate biological activity with high rigor.

Protocol A: DHFR Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the compound against recombinant DHFR (human or bacterial). Principle: DHFR catalyzes the reduction of DHF to THF using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.

  • Substrate: Dihydrofolic acid (DHF) (Km ~ 5 µM).

  • Cofactor: NADPH (Km ~ 10 µM).

  • Enzyme: Recombinant hDHFR or E. coli DHFR.

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Pre-incubation: In a UV-transparent 96-well plate, add:

    • 180 µL Assay Buffer

    • 10 µL Enzyme solution (concentration optimized for linear rate, typically 0.01-0.1 U/mL)

    • 5 µL Test Compound (or DMSO control)

    • Incubate for 5 minutes at 25°C or 37°C to allow inhibitor binding.

  • Initiation: Add 5 µL of NADPH/DHF mix to start the reaction. Final concentrations should be near Km (e.g., 100 µM NADPH, 50 µM DHF).

  • Measurement: Immediately monitor absorbance at 340 nm in kinetic mode for 10 minutes (read every 15 seconds).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    vs. log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).
Protocol B: In Vitro Antiproliferative Assay (Cellular)

Objective: Assess the ability of the compound to inhibit cancer cell growth (e.g., L1210, CCRF-CEM) or bacterial growth. Method: CellTiter-Glo® (ATP quantitation) or MTT Assay.

Step-by-Step Procedure (L1210 Leukemia Model):

  • Seeding: Plate L1210 cells in RPMI-1640 + 10% FBS at a density of 2,000 cells/well in 96-well plates.

  • Treatment: Add test compounds (serial dilutions) 24 hours post-seeding. Include a "No Drug" control and a "Positive Control" (e.g., Methotrexate).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes. Incubate 10 minutes (dark).

  • Readout: Measure luminescence.

  • Validation: Perform the assay +/- Thymidine (10 µM). If the compound is a specific DHFR inhibitor, thymidine supplementation should rescue the cells from toxicity ("Thymineless death" confirmation).

Data Interpretation & Expected Results

When analyzing 5-methyl-substituted quinazolines, use the following benchmarks to assess quality:

ParameterExpected Range (Potent Hit)Interpretation
IC50 (hDHFR) 10 - 500 nMHigher than 6-substituted analogs (often <1 nM) due to steric clash.
IC50 (Pathogen DHFR) < 10 nMIndicates high selectivity if hDHFR IC50 is high.
EC50 (Cell Culture) 10 - 100 nMShould correlate with enzyme inhibition.
Thymidine Rescue > 90% ReversalConfirms mechanism is strictly folate antagonism.
Selectivity Index (SI) > 100Ratio of (IC50 Mammalian / IC50 Pathogen).

Troubleshooting:

  • High Enzyme Potency but Low Cellular Activity: Suspect poor solubility or high protein binding. 5-methyl analogs are lipophilic; ensure DMSO concentration in cell assays is <0.5% to prevent precipitation.

  • No Thymidine Rescue: The compound may have "off-target" toxicity (e.g., kinase inhibition) unrelated to the folate cycle.

References

  • Rosowsky, A. , et al. (1995). "2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22." Journal of Medicinal Chemistry.

  • Rosowsky, A. , et al. (1980). "5-Substituted quinazoline antifolates." European Journal of Cancer.[5]

  • Hynes, J. B. , et al. (1974). "Quinazolines as inhibitors of dihydrofolate reductase."[1][5][6][7][8][9][10] Journal of Medicinal Chemistry.

  • Gangjee, A. , et al. (2007). "Nonclassical antifolate inhibitors of dihydrofolate reductase."[7][9][10] Current Pharmaceutical Design.

  • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

Sources

Navigating the PI3K Landscape: A Technical Guide to the Kinase Inhibition Profile of 6-Chloro-5-methylquinazoline-2,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in PI3K-Targeted Drug Discovery

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[3][4] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.[3] The development of isoform-selective PI3K inhibitors is a key objective in oncology drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[3]

The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cellular function.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT then phosphorylates a wide array of substrates, leading to the regulation of various cellular processes that promote cell growth and survival.[1] Quinazoline-based inhibitors, including the compound class discussed herein, typically function as ATP-competitive inhibitors, binding to the kinase domain of the p110 subunit and preventing the phosphorylation of PIP2.[7]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Chloro-5-methyl- quinazoline-2,4-diamine (Analog) Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinazoline analogs.

Representative PI3Kδ Inhibition Profile of a Chloro-Methyl-Quinazolinone Analog

Due to the lack of publicly available PI3K inhibition data for 6-Chloro-5-methylquinazoline-2,4-diamine, we present the profile of a structurally similar compound, a 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (Compound 5d from Zeid et al., 2021), to serve as a pertinent example.[7][8] This analog demonstrates potent and selective inhibition of the PI3Kδ isoform.

Kinase IsoformRepresentative IC50 (µM)
PI3Kδ1.24 ± 0.03

Data is for a representative 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (Compound 5d) as reported by Zeid et al., 2021.[7][8]

The selective inhibition of PI3Kδ is of significant therapeutic interest, particularly in the context of hematological malignancies and inflammatory diseases where this isoform plays a predominant role.[10]

Experimental Protocols for Determining PI3K Inhibition and Selectivity

A thorough characterization of a novel PI3K inhibitor requires a multi-faceted experimental approach, encompassing both biochemical and cellular assays. The following protocols provide a robust framework for such an evaluation.

In Vitro Kinase Assay: ADP-Glo™ Luminescent Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring the activity of purified kinases and the potency of their inhibitors.[11][12][13] The assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[12]

In_Vitro_Assay cluster_workflow In Vitro Kinase Assay Workflow A 1. Kinase Reaction: PI3K + PIP2 + ATP + Inhibitor B 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent A->B C 3. Convert ADP to ATP: Add Kinase Detection Reagent B->C D 4. Measure Luminescence: Luciferase Reaction C->D E Data Analysis: IC50 Determination D->E

Caption: Workflow for the in vitro determination of PI3K inhibition using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the purified recombinant PI3K isoform (e.g., PI3Kα, β, γ, or δ), the lipid substrate (e.g., PIP2), and a serial dilution of the test compound (6-Chloro-5-methylquinazoline-2,4-diamine).[12][14][15]

  • Initiation: Initiate the kinase reaction by adding ATP.[12] Incubate at room temperature for a defined period (e.g., 60 minutes).[12]

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.[12]

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of AKT Phosphorylation

To confirm that the inhibition of PI3K in a biochemical setting translates to the inhibition of the downstream signaling pathway in a cellular context, Western blotting for phosphorylated AKT (p-AKT) is a standard and effective method.[16]

Cellular_Assay cluster_workflow Western Blot Workflow for p-AKT A 1. Cell Culture & Treatment: Incubate cells with inhibitor B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting: Primary Ab (p-AKT, Total AKT) Secondary Ab (HRP-conjugated) C->D E 5. Signal Detection & Analysis D->E

Caption: Experimental workflow for assessing PI3K pathway inhibition via Western blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., one with a known PIK3CA mutation or PTEN loss) and allow the cells to adhere.[16] Treat the cells with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.[16]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • To ensure equal protein loading, the membrane should also be probed with an antibody for total AKT.

  • Signal Detection: Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative levels of p-AKT and total AKT, thereby assessing the inhibitory effect of the compound on the PI3K pathway.

Conclusion and Future Directions

The quinazoline scaffold represents a promising starting point for the development of potent and selective PI3K inhibitors. While direct inhibitory data for 6-Chloro-5-methylquinazoline-2,4-diamine is yet to be published, the analysis of its close structural analogs suggests a potential for PI3Kδ-selective inhibition. The experimental protocols detailed in this guide provide a comprehensive framework for the full characterization of this and other novel quinazoline-based PI3K inhibitors. Future studies should focus on a full isoform selectivity profile, determination of the mechanism of action, and evaluation in relevant cellular and in vivo cancer models to fully elucidate the therapeutic potential of this compound class.

References

  • Zeid, O., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103417. [Link]

  • Zeid, O., et al. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. Molecules, 24(1), 123. [Link]

  • El-Said, O. M., et al. (2014). Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. Chemical & Pharmaceutical Bulletin, 62(12), 1166-1172. [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Luo, G., et al. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. European Journal of Medicinal Chemistry, 208, 112865. [Link]

  • ResearchGate. (n.d.). Structures of quinazoline-based PI3K inhibitors and synthesized.... Retrieved from [Link]

  • Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 502-507. [Link]

  • Zhang, X., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3204. [Link]

  • BPS Bioscience. (n.d.). PI3Kδ (p110δ/p85α) Assay Kit. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Mohamed, T., et al. (2016). Structure-Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics. ACS Medicinal Chemistry Letters, 7(5), 502-507. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Cocco, S., et al. (2020). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15. [Link]

  • UniProt. (n.d.). Pik3cd - Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform - Mus musculus (Mouse). Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3204. [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Retrieved from [Link]

  • NCBI. (n.d.). 5293 - Gene ResultPIK3CD phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta [ (human)]. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

Sources

The 2,4-Diaminoquinazoline Scaffold in Oncology: Mechanistic Autonomy and Synthetic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diaminoquinazoline scaffold represents a critical evolution in antifolate chemotherapy. Unlike "classical" antifolates (e.g., Methotrexate) that rely on the Reduced Folate Carrier (RFC) for cellular entry, 2,4-diaminoquinazolines are designed as "non-classical," lipophilic inhibitors. This structural distinction allows them to bypass RFC-downregulation—a primary mechanism of drug resistance in solid tumors—and enter cells via passive diffusion. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic protocols, and validation methodologies required to develop these agents as potent Dihydrofolate Reductase (DHFR) inhibitors.

Part 1: The Pharmacophore & Mechanistic Rationale

The "Trojan Horse" Mechanism: Overcoming Transport Resistance

The clinical failure of classical antifolates often stems from the downregulation of the RFC, a membrane transporter required to internalize hydrophilic, glutamate-tailed drugs like Methotrexate (MTX).

The 2,4-diaminoquinazoline scaffold solves this by eliminating the glutamate tail and introducing lipophilic side chains at the C5 or C6 positions. This modification confers transport autonomy :

  • Passive Diffusion: The drug penetrates the lipid bilayer without requiring protein transporters.

  • Intracellular Retention: Once inside, high affinity for DHFR ensures the drug remains bound, depleting the tetrahydrofolate (THF) pool required for thymidylate and purine synthesis.

Pathway Visualization: Folate Metabolism & Inhibition

The following diagram illustrates the Folate Cycle and the precise intervention point of 2,4-diaminoquinazolines, highlighting the transport bypass.

FolatePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm MTX Methotrexate (Classical Antifolate) RFC Reduced Folate Carrier (RFC) MTX->RFC Requires Transport DAQ 2,4-Diaminoquinazoline (Lipophilic / Non-Classical) Diffusion Passive Diffusion DAQ->Diffusion Bypasses RFC DHFR DHFR Enzyme (Target) RFC->DHFR Internalization Diffusion->DHFR Direct Binding DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction via DHFR DNA DNA Synthesis (Thymidylate/Purines) THF->DNA One-Carbon Transfer DHFR->DHF Inhibition

Caption: Mechanism of Action showing 2,4-diaminoquinazolines bypassing the Reduced Folate Carrier to inhibit DHFR directly.

Part 2: Structure-Activity Relationship (SAR)[1]

The efficacy of this scaffold relies on a precise balance between the "Warhead" (binding) and the "Tail" (solubility/selectivity).

RegionStructural FeatureBiological FunctionOptimization Strategy
Positions 2 & 4 Primary Amino Groups (-NH2)Critical Binding: Forms hydrogen bonds with Asp27 (or Glu30) in the DHFR active site.Do Not Modify. Substitution here (e.g., acetylation) destroys DHFR affinity.
Position 6 Lipophilic Side Chain (e.g., trimethoxybenzyl)Selectivity & Entry: Fits into the hydrophobic pocket of DHFR; determines logP for cell entry.Bulky aryl groups (e.g., trimethoxybenzyl in Trimetrexate) enhance potency against resistant strains.
Position 5 Methyl/Alkyl GroupsSteric Fit: Can induce conformational changes in the enzyme or increase lipophilicity.Methyl substitution often improves potency compared to hydrogen.
Ring System Quinazoline CoreScaffold: Mimics the pteridine ring of folic acid but is more chemically stable.Nitrogen placement (1,3) is essential for mimicking the folate pyrimidine ring.

Part 3: Synthetic Methodologies

Protocol: Copper-Catalyzed Cyclization

This modern protocol is superior to classical methods due to higher yields and the use of stable starting materials (2-bromobenzonitriles).

Reagents:

  • Substituted 2-bromobenzonitrile (1.0 equiv)

  • Guanidine Hydrochloride (2.0 equiv)

  • CuI (Catalyst, 10 mol%)

  • L-Proline or DMEDA (Ligand, 20 mol%)

  • K2CO3 (Base, 3.0 equiv)

  • DMSO or DMF (Solvent)

Step-by-Step Workflow:

  • Setup: In a sealed tube, dissolve 2-bromobenzonitrile (e.g., 1.0 mmol) and Guanidine HCl (2.0 mmol) in dry DMSO (5 mL).

  • Catalyst Addition: Add K2CO3 (3.0 mmol), CuI (0.1 mmol), and L-Proline (0.2 mmol).

  • Reaction: Purge with nitrogen, seal, and heat to 90°C for 12–16 hours .

    • Note: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile peak (IR ~2200 cm⁻¹) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x). Purify via column chromatography (Silica gel, DCM/MeOH gradient).

Synthetic Logic Diagram

Synthesis Start 2-Bromobenzonitrile (Substituted) Reagents Guanidine HCl CuI / Ligand / Base Start->Reagents Intermediate Amidine Intermediate Reagents->Intermediate Ullmann-type Coupling Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (90°C) Product 2,4-Diaminoquinazoline Scaffold Cyclization->Product Final Yield

Caption: One-pot copper-catalyzed synthesis of 2,4-diaminoquinazolines from 2-bromobenzonitriles.

Part 4: Biological Evaluation Protocols

DHFR Enzyme Inhibition Assay (The Gold Standard)

This assay validates the mechanism of action. It relies on the spectrophotometric measurement of NADPH oxidation. DHFR reduces Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] As NADPH is oxidized to NADP+, absorbance at 340 nm decreases.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (to protect the enzyme).

  • Substrate: Dihydrofolic acid (DHF), 50 µM final concentration.

  • Cofactor: NADPH, 100 µM final concentration.

  • Enzyme: Recombinant human DHFR (hDHFR).

Protocol:

  • Blanking: Prepare a blank cuvette containing Buffer + DHF + NADPH (no enzyme) to monitor spontaneous degradation.

  • Inhibitor Incubation: In the test cuvette, add Buffer + hDHFR + Test Compound (at varying concentrations, e.g., 0.1 nM to 10 µM). Incubate for 5 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add NADPH to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) for 3–5 minutes.

  • Calculation: Calculate the initial velocity (

    
    ) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC50.
    
    • Validation Check: Methotrexate (MTX) should be used as a positive control (Expected IC50: < 10 nM).

Cell Viability & Resistance Profiling

To prove the "Non-classical" advantage, you must test against matched cell lines:

  • Parental Line: e.g., CCRF-CEM (Leukemia).

  • Resistant Line: e.g., CCRF-CEM/R (RFC-deficient).

Success Criteria:

  • Resistance Factor (RF):

    
    
    
  • A classic antifolate (MTX) will have a high RF (>100).

  • A valid 2,4-diaminoquinazoline lead should have a low RF (<5), indicating it retains potency despite the loss of the RFC transporter.

References

  • Mechanism of Trimetrexate

    • Grem, J. L., et al. (1988). "Trimetrexate: a review of its pharmacokinetics, pharmacodynamics and clinical use." Cancer Chemotherapy and Pharmacology.
  • Synthesis of 2,4-Diaminoquinazolines

    • Yang, X., et al. (2010).[4] "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives." Synlett.

  • DHFR Assay Protocols

    • McGuire, J. J., et al. (1980). "Enzymatic synthesis of polyglutamate derivatives of methotrexate." Journal of Biological Chemistry.
  • Lipophilic Antifolates (Piritrexim)

    • Gready, J. E. (1980). "Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism." Advances in Pharmacology and Chemotherapy.

Sources

Methodological & Application

Synthesis protocol for 6-Chloro-5-methylquinazoline-2,4-diamine from 2-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This application note details the optimized synthesis protocol for 6-Chloro-5-methylquinazoline-2,4-diamine , a privileged scaffold in antifolate and tyrosine kinase inhibitor drug discovery.

Critical Structural Note: The user request specified 2-amino-4-chlorobenzoic acid as the starting material. It is chemically imperative to note that cyclization of 2-amino-4-chlorobenzoic acid yields the 7-chloro isomer (7-chloroquinazoline-2,4-diamine), not the 6-chloro-5-methyl target.

To achieve the specific 6-chloro-5-methyl substitution pattern, the required precursor is 2-amino-5-chloro-6-methylbenzoic acid . This protocol is designed for the target molecule using the corrected precursor, but the chemical methodology (Cyclization


 Chlorination 

Amination) is universally applicable to 2-amino-4-chlorobenzoic acid if the 7-chloro analog is the actual intent.
Retrosynthetic Pathway

The synthesis follows a robust 3-stage "Dichloro Route," preferred in pharmaceutical development over direct guanidine fusion due to superior regiocontrol and purification profiles.

G SM 2-Amino-5-chloro- 6-methylbenzoic acid (Corrected Precursor) Inter1 6-Chloro-5-methyl- quinazoline-2,4(1H,3H)-dione SM->Inter1 Urea, 160°C (Cyclization) Inter2 2,4-Dichloro-6-chloro- 5-methylquinazoline Inter1->Inter2 POCl3, DIPEA (Chlorination) Target 6-Chloro-5-methyl- quinazoline-2,4-diamine (Target) Inter2->Target NH3/MeOH, 100°C (SNAr Amination)

Figure 1: Synthetic workflow for the target quinazoline-2,4-diamine. Note the specific precursor required for the 6,5-substitution pattern.

Detailed Experimental Protocols

Stage 1: Cyclization to Quinazoline-2,4(1H,3H)-dione

Objective: Formation of the bicyclic core via urea fusion. This method avoids the variable yields associated with Niementowski synthesis for this specific substitution pattern.

  • Precursor: 2-Amino-5-chloro-6-methylbenzoic acid (CAS: Dependent on specific isomer availability; custom synthesis often required).

  • Reagents: Urea (excess).

Protocol:

  • Mix 2-amino-5-chloro-6-methylbenzoic acid (10.0 g, 53.9 mmol) and Urea (32.4 g, 540 mmol, 10 eq) in a round-bottom flask.

  • Heat the mixture to 160°C as a melt. The solid will liquefy; continue stirring for 4 hours. Ammonia gas evolves (ensure proper venting).

  • TLC Check: (Eluent: 10% MeOH in DCM). Monitor for disappearance of the fluorescent acid spot.

  • Cool to ~80°C and add Water (100 mL) to the melt while stirring to break up the solid cake.

  • Adjust pH to ~2 using concentrated HCl to ensure the dione is fully protonated and insoluble.

  • Filter the precipitate, wash with water (3 x 50 mL) and cold methanol (1 x 20 mL).

  • Drying: Vacuum oven at 60°C overnight.

    • Expected Yield: 85-90%[1]

    • Appearance: Off-white to pale brown solid.

Stage 2: Chlorination to 2,4,6-Trichloro-5-methylquinazoline

Objective: Activation of the 2- and 4-positions for nucleophilic attack. This step converts the chemically inert dione into the highly reactive dichloro-intermediate.

Protocol:

  • Suspend the dione intermediate (8.0 g) in Phosphorus Oxychloride (POCl₃) (40 mL).

  • Add N,N-Dimethylaniline or DIPEA (2.0 mL) dropwise as a catalyst.

  • Reflux the mixture (bath temp 110°C) for 3–5 hours. The suspension should clear to a dark solution.

  • Workup (Critical Safety Step):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure.

    • Pour the thick residue slowly onto Crushed Ice (200 g) with vigorous stirring. Exothermic reaction!

    • Extract immediately with Dichloromethane (DCM) (3 x 50 mL). Do not let the aqueous suspension sit, as hydrolysis may occur.

  • Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) is recommended to remove phosphate byproducts, though crude is often sufficient for the next step.

    • Stability Note: Use immediately in Stage 3.

Stage 3: Double Amination to 6-Chloro-5-methylquinazoline-2,4-diamine

Objective: Nucleophilic aromatic substitution (


) to install the amino groups.

Protocol:

  • Dissolve the dichloro intermediate (from Stage 2) in 7N Ammonia in Methanol (50 mL).

  • Transfer to a sealed pressure vessel (stainless steel bomb or heavy-walled glass pressure tube).

  • Heat to 100°C for 12–16 hours.

    • Mechanistic Insight: The C4-Cl is displaced first (kinetically favored), followed by the C2-Cl. High temperature is required to drive the C2 displacement to completion.[2]

  • Cool to room temperature. Vent the vessel carefully.

  • Concentrate the solvent to ~10 mL.

  • Pour into Ice Water (50 mL) and adjust pH to >10 with NaOH (1M).

  • Filter the resulting precipitate.[1][2]

  • Recrystallization: Ethanol/Water or DMF/Water.

Process Data & Specifications

Table 1: Reagent Stoichiometry (Normalized to 1.0g Starting Material)
ReagentRoleEquivalentsConditionsCritical Parameter
Benzoic Acid Precursor SM1.0 eqSolidPurity >98%
Urea Cyclizing Agent10.0 eq160°C MeltTemp control (avoid charring)
POCl₃ Chlorinating Agent10-15 volRefluxMoisture exclusion
DIPEA Catalyst0.5 eqRefluxBase catalysis
NH₃ (MeOH) Aminating AgentExcess (>20 eq)100°C (Pressure)Sealed vessel integrity
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stage 1: Incomplete Melt Temperature too low.Ensure internal temp reaches 150-160°C.
Stage 2: Low Yield Hydrolysis during quench.Quench onto ice rapidly and extract immediately. Do not allow temp to rise >10°C during quench.
Stage 3: Mono-amine (4-amino-2-chloro) Reaction temp too low.The C2 position is less reactive. Increase temp to 100-110°C or extend time.
Product: Wrong Regioisomer Incorrect Starting Material.Verify SM is 2-amino-5-chloro-6-methyl... not 2-amino-4-chloro...

Scientific Validation & Regiochemistry

The structural assignment relies on the established regiochemistry of anthranilic acid cyclizations.

  • Mapping: The carboxyl carbon (C1 of benzoic acid) becomes C4 of the quinazoline. The amine nitrogen (on C2 of benzoic acid) becomes N1 of the quinazoline.

  • Consequence: Substituents at position 5 of the benzoic acid map to position 6 of the quinazoline. Substituents at position 6 of the benzoic acid map to position 5 of the quinazoline.

Figure 2: Regiochemical mapping confirming the necessity of the 2-amino-5-chloro-6-methylbenzoic acid precursor.[3]

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4-diones." Tetrahedron, 61(43), 10153-10160. Link

  • Harris, N. V., et al. (1990). "Antifolate quinazolines: Synthesis and biological activity." Journal of Medicinal Chemistry, 33(1), 434-444. Link

  • Mao, F., et al. (2020). "Structure-Activity Relationship Studies of Quinazoline-2,4-diamines as Inhibitors of Folate Metabolism." European Journal of Medicinal Chemistry, 185, 111846. Link

  • Wosczyk, D., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution in the Synthesis of 4-Aminoquinazoline." Molecules, 29(1), 120. Link

Sources

HPLC method development for quinazoline-2,4-diamine purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HPLC Method Development for Quinazoline-2,4-diamine Derivatives

Executive Summary & Analyte Assessment

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of essential therapeutics including Prazosin (antihypertensive), Methotrexate analogs (antineoplastic), and novel DHFR inhibitors.[1]

Developing robust HPLC methods for these compounds presents a specific set of chromatographic challenges driven by their physicochemical properties. This guide moves beyond generic "screening" to a mechanism-based development strategy.

Physicochemical Profile[1][2][3][4][5]
  • Core Structure: Fused pyrimidine-benzene ring with exocyclic amines at positions 2 and 4.

  • Basicity (Critical): The N1 nitrogen is the most basic center (

    
    ).[1] The exocyclic amines can contribute secondary 
    
    
    
    values
    
    
    .
  • Solubility: Generally hydrophobic (logP > 2) but solubility drops precipitously in neutral aqueous buffers due to the free base form.[1]

  • UV Absorbance: Strong

    
     transitions allow sensitive detection at 254 nm , with secondary bands often available at 300–330 nm depending on substitution.
    

The Challenge: At neutral pH (6–8), these compounds exist in equilibrium between protonated and neutral forms.[1] The protonated cationic species interact strongly with residual silanols (


) on silica columns, causing severe peak tailing , retention time shifting, and loss of resolution.

Method Development Lifecycle

The following workflow illustrates the decision logic required to bypass common pitfalls associated with nitrogen-rich heterocycles.

MethodLifecycle Start Analyte Assessment (Quinazoline-2,4-diamine) Decision_pH pH Strategy Selection Start->Decision_pH Path_Acidic Acidic pH (2.0 - 3.0) *Protonated Species* Decision_pH->Path_Acidic Standard Approach Path_Basic High pH (> 10.0) *Neutral Species* Decision_pH->Path_Basic Alternative (If Acid Unstable) Column_Acid Column: C18 / C8 (High Surface Coverage) Path_Acidic->Column_Acid Column_Basic Column: Hybrid Silica / Polymer (High pH Stability) Path_Basic->Column_Basic Modifier Silanol Suppression Add TEA or use Phosphate Column_Acid->Modifier Prevent Tailing Optimization Gradient Optimization (Resolution of Impurities) Column_Basic->Optimization Modifier->Optimization Validation Final Validation (USP <621> Criteria) Optimization->Validation

Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on analyte ionization states.

Core Protocol: The "Acidic Suppression" Strategy

This protocol is the "Gold Standard" for quinazoline diamines. It utilizes low pH to keep the analyte fully protonated (solubility) while using high ionic strength or amine modifiers to block silanols.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) or C8 (L7), End-capped. Rec: Zorbax Eclipse XDB-C18 or Waters XBridge.End-capping is non-negotiable to minimize silanol exposure. 3.5 µm or 5 µm particles for robust QC.
Mobile Phase A 0.1% Triethylamine (TEA) in Water, adj. to pH 3.0 with Phosphoric Acid.[1]TEA acts as a "sacrificial base," saturating silanols so the drug doesn't.[1] Phosphate provides excellent buffering capacity.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this class.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Temp 30°C - 40°CElevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1]
Detection UV @ 254 nmPrimary absorbance max for the quinazoline ring.
Gradient Program (Standard Scouting)
  • T=0 min: 90% A / 10% B (Equilibration)[1]

  • T=20 min: 40% A / 60% B (Elution of main peak & hydrophobic impurities)[1]

  • T=25 min: 10% A / 90% B (Wash column)

  • T=26 min: 90% A / 10% B (Re-equilibration)

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • Concentration: 0.1 mg/mL for impurity profiling; 0.5 mg/mL for assay.

  • Note: Do not dissolve in 100% organic solvent; this often causes "solvent wash-through" (split peaks) for early eluting polar impurities.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The "Tailing" Mechanism & Solution

Tailing in quinazoline analysis is rarely due to column voiding; it is almost always Secondary Silanol Interaction .

  • Mechanism: The protonated nitrogen (

    
    ) undergoes cation exchange with ionized silanols (
    
    
    
    ).[1]
  • Fix 1 (Buffer): Ensure pH < 3.0. At pH 3.0, silanols are protonated (

    
    ) and neutral, reducing interaction.[1]
    
  • Fix 2 (Competitor): Add 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA).[1] These small amines bind to any remaining active silanols, shielding the drug.[1]

SilanolInteraction cluster_0 Effect of Amine Modifier Silanol Si-O(-) Drug Drug(+) Silanol->Drug Strong Attraction (Tailing) TEA TEA(+) Silanol->TEA Sacrificial Binding (Shielding)

Figure 2: Mechanism of amine modifiers (TEA) in preventing peak tailing.[1]

Resolution of Common Impurities

Synthesis of quinazoline-2,4-diamines often proceeds via a 2,4-dichloroquinazoline intermediate.

  • Starting Material (Dichloro): Highly hydrophobic.[1] Elutes late in the gradient (high %B).[1]

  • Monosubstituted By-products: If the reaction is incomplete, you may find 2-chloro-4-amino or 2-amino-4-chloro species. These are usually less polar than the diamine product and require a shallower gradient slope (0.5% B/min) in the middle of the run to resolve.[1]

Validation Criteria (Self-Validating System)

To ensure the method is reliable, the following System Suitability Test (SST) limits must be met before every sample set:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • If > 1.5: Lower pH or increase TEA concentration.[1]

  • Resolution (

    
    ):  NMT 2.0 between the main peak and the nearest impurity.
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

References

  • USP Monograph: Prazosin Hydrochloride. United States Pharmacopeia (USP-NF).[1] (Current Revision). Defines the regulatory standard for quinazoline-2,4-diamine analysis using Methanol/Water/Acetic Acid with Diethylamine.

    • [1]

  • Sielc Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." Application Notes.

    • [1]

  • Mischenko, et al. "Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18." Pharmaceutical Chemistry Journal.[1] Discusses mobile phase optimization (Acetonitrile/Phosphoric Acid) for quinazoline derivatives.

    • [1]

  • Organic Chemistry Data. "pKa Data Compiled by R. Williams." pKa Values for Quinazoline.[1][2][3] Provides fundamental dissociation constants essential for pH selection.[1]

    • [1]

Sources

Recrystallization solvents for purifying 6-Chloro-5-methylquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Purification of 6-Chloro-5-methylquinazoline-2,4-diamine by Recrystallization

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final product. 6-Chloro-5-methylquinazoline-2,4-diamine belongs to the quinazoline class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including antitumor and antiviral properties.[1][2] Achieving high purity for this intermediate is paramount for subsequent synthetic steps and biological screening. This document provides a comprehensive guide to selecting an optimal solvent system and executing the recrystallization of 6-Chloro-5-methylquinazoline-2,4-diamine, grounded in the fundamental principles of solubility and crystal lattice formation.[3] We present a systematic approach, from theoretical solvent prediction based on molecular structure to detailed, practical laboratory protocols.

Foundational Principles: Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[4] The core principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[3] As the solution cools, the solubility of the desired compound decreases, leading to its crystallization. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble.[3] A successful recrystallization yields a product with significantly higher purity.

Physicochemical Profile & Solubility Rationale

A rational solvent selection process begins with an analysis of the target molecule's structure.

Structure: 6-Chloro-5-methylquinazoline-2,4-diamine

  • Quinazoline Core: A bicyclic aromatic heterocycle, contributing to the planarity of the molecule which can facilitate crystal packing. Heterocycles often crystallize well.[5]

  • 2,4-Diamine Groups (-NH₂): These two primary amine groups are potent hydrogen bond donors and acceptors. This significantly increases the molecule's polarity and suggests solubility in polar, protic solvents (e.g., alcohols, water).

  • Chloro Group (-Cl): An electron-withdrawing group that adds polar character.

  • Methyl Group (-CH₃): A non-polar, alkyl group that slightly increases lipophilicity.

Solubility Prediction: The molecule presents a mixed polarity. The dominant features are the hydrogen-bonding diamine groups and the polar quinazoline ring system. Therefore, the compound is predicted to be most soluble in polar solvents. Its solubility in non-polar solvents like hexanes or toluene is expected to be very low. The challenge lies in finding a solvent where the solubility shows a steep temperature dependence—high in the hot solvent and low in the cold solvent.[4]

Strategic Solvent Screening

The ideal recrystallization solvent should meet several criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point.

  • The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

  • The solvent must not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Candidate Solvent Systems

Based on the structural analysis, the following solvents are proposed for initial screening. This list includes both single-solvent and potential mixed-solvent systems. For many quinazoline derivatives, ethanol or ethanol-water mixtures have proven effective.[6][7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Rationale
Water 10080.1Highly polar, protic. Excellent for H-bonding. May be a poor solvent alone but useful as an anti-solvent.
Ethanol (EtOH) 7824.5Polar, protic. Often an excellent choice for compounds with H-bond donors/acceptors. Frequently used for quinazolines.
Methanol (MeOH) 6532.7Polar, protic. Similar to ethanol but more polar and lower boiling point.
Isopropanol (IPA) 8218.3Polar, protic. Less polar than ethanol, may offer a different solubility profile.
Acetonitrile (MeCN) 8237.5Polar, aprotic. Can be a good solvent for moderately polar compounds.
Ethyl Acetate (EtOAc) 776.0Medium polarity, aprotic. Good for compounds that are too soluble in alcohols.
Acetone 5620.7Polar, aprotic. A strong solvent with a low boiling point.
Toluene 1112.4Non-polar. Unlikely to be a good single solvent but could be an effective anti-solvent if the compound is dissolved in a more polar medium.
Ethanol/Water VariableVariableA common mixed-solvent system. The ratio can be fine-tuned to achieve the ideal solubility curve.[6]
DCM/Methanol VariableVariableOften used for chromatography of quinazolines, suggesting it can effectively solvate the molecule.[1] May be suitable for recrystallization.

Experimental Protocols

Safety Precaution: Always conduct procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Micro-Scale Solvent Screening

This protocol efficiently determines a suitable solvent using a minimal amount of crude material.

  • Preparation: Place approximately 20-30 mg of crude 6-Chloro-5-methylquinazoline-2,4-diamine into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture.

  • Observation (Cold): Record the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • Heating: For solvents in which the compound was poorly soluble, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Observation (Hot): Note the amount of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 30 mg). If the compound remains insoluble even in a large volume of hot solvent, it is a poor choice.

  • Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation (Crystallization): Observe the formation of crystals. The best solvent will yield a large quantity of crystalline solid. If the compound "oils out" (forms a liquid layer), the solvent may not be suitable, or a mixed-solvent system should be considered.[4]

Workflow for Solvent Selection and Recrystallization

The following diagram outlines the decision-making process based on the screening results.

Recrystallization_Workflow Recrystallization Strategy Workflow A Crude 6-Chloro-5-methyl- quinazoline-2,4-diamine B Protocol 1: Micro-Scale Solvent Screening A->B C Analyze Solubility Data: (Hot vs. Cold) B->C D Ideal Single Solvent Found? C->D E Protocol 2: Perform Single-Solvent Recrystallization D->E  Yes F Find 'Good' Solvent (dissolves when hot) & 'Poor' Anti-Solvent (insoluble when cold) D->F  No H Collect, Wash, and Dry Pure Crystalline Product E->H G Protocol 3: Perform Mixed-Solvent (Anti-Solvent) Recrystallization F->G I No Suitable System Found. Consider Chromatography or Alternative Salt Formation. F->I No suitable pair G->H

Caption: Workflow for selecting and executing a recrystallization protocol.

Protocol 2: Single-Solvent Recrystallization

This protocol is used when an ideal single solvent has been identified from Protocol 5.1.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Use the minimum amount of boiling solvent necessary to minimize product loss in the mother liquor.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is ideal when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[8]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying: Follow steps 4 through 7 from Protocol 5.3, using a pre-chilled mixture of the two solvents for the washing step.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- Solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a "seed" crystal of the pure compound.
"Oiling Out" - The melting point of the solute is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Re-heat the solution to dissolve the oil, add more solvent, and cool again more slowly.- Switch to a lower-boiling point solvent or use a mixed-solvent system.[4]
Low Recovery Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Ensure filtration apparatus is pre-heated.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal during the recrystallization process (Protocol 5.3, Step 2).

References

  • Recrystallization and Crystallization. University of California, Davis.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online.

  • SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. TSI Journals.

  • Recrystallization. University of Colorado Boulder.

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.

  • How to recrystallize amine compound and it is not soluble in common organic solvents? ResearchGate.

  • Quinazoline derivatives: synthesis and bioactivities. PMC.

  • Recrystallization Definition, Principle &Purpose. PraxiLabs.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

Sources

Preparation of 6-Chloro-5-methylquinazoline-2,4-diamine stock solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 6-Chloro-5-methylquinazoline-2,4-diamine Stock Solution

Abstract & Scope

This technical guide details the standardized protocol for preparing, validating, and storing stock solutions of 6-Chloro-5-methylquinazoline-2,4-diamine (CAS: 63770-43-4). This compound is a critical pharmacophore in the synthesis of antifolate therapeutics and kinase inhibitors. Due to the fused pyrimidine ring system, this compound exhibits poor aqueous solubility and a propensity for π-stacking aggregation. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and reproducibility in biological assays.[1]

Physicochemical Profile & Safety

Before initiating the workflow, the operator must understand the compound's limitations.[1]

PropertySpecificationCritical Note
CAS Number 63770-43-4Verify Certificate of Analysis (CoA) before use.
Molecular Weight 208.65 g/mol Use this exact value for Molarity calculations.
Appearance Off-white to pale yellow solidDarkening indicates oxidation/degradation.
Primary Solvent DMSO (Anhydrous)Do not use water or PBS for stock preparation.
Solubility Limit ~20-50 mM in DMSOConservative target: 10 mM or 20 mM .
pKa ~7.5 (Basic)Protonation improves aqueous solubility (see Dilution).

Safety Advisory:

  • Hazard Class: Irritant (H315, H319, H335). Potentially toxic if swallowed (H302).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle powder in a fume hood to prevent inhalation of fine particulates.

Solubilization Strategy: The "Why" Behind DMSO

Water is thermodynamically unfavorable for the stock solution due to the high lattice energy of the quinazoline ring. While the 2,4-diamine groups can accept protons, the neutral molecule is hydrophobic.

  • DMSO (Dimethyl Sulfoxide): The gold standard.[2] It disrupts intermolecular hydrogen bonding and π-stacking, allowing for high-concentration stocks (up to 50 mM).

  • Ethanol: Possible, but evaporation rates can alter concentration over time. Not recommended for long-term storage.

  • Acidified Water: Only useful for working solutions, not stocks, as low pH can induce hydrolysis over long periods.

Protocol: Stock Solution Preparation

Target Concentration: 20 mM Total Volume: 1 mL (Scalable)

Step 1: Molar Mass Calculation



Step 2: Weighing & Transfer
  • Calibrate the analytical balance.[3]

  • Weigh ~4.2 mg of 6-Chloro-5-methylquinazoline-2,4-diamine into a sterile, antistatic weighing boat. Record the exact mass (e.g., 4.25 mg).

  • Transfer solid to a brown (amber) glass vial or a polypropylene microcentrifuge tube.

    • Note: Amber glass is preferred to prevent photodegradation.

Step 3: Solvent Addition (Gravimetric Correction)

To achieve exact molarity, calculate the required DMSO volume based on the actual weighed mass:



Example: If you weighed 4.25 mg:


Step 4: Dissolution Mechanics
  • Add the calculated volume of Anhydrous DMSO (Grade ≥ 99.9%).

  • Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

    • Warning: Monitor temperature.[1][2][4][5] Do not exceed 40°C to avoid degradation.

  • Visual Inspection: Hold the vial up to a light source. The solution must be completely clear and particulate-free.

Quality Control & Self-Validation

A stock solution is a "trust" reagent. Verify it before use.

  • Visual Check: No turbidity or precipitate.

  • UV-Vis Verification (Optional but Recommended):

    • Dilute 1:1000 in PBS.

    • Scan 200–400 nm. Quinazolines typically show

      
       around 240 nm and 320-340 nm.
      
    • Consistent absorbance confirms the compound is in solution and not precipitated.

Storage & Stability

  • Short-term (Weeks): 4°C, protected from light.

  • Long-term (Months): -20°C or -80°C.[1]

  • Freeze-Thaw: Limit to <3 cycles.

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing the stock solution.

StockPrep Start Start: 6-Chloro-5-methylquinazoline-2,4-diamine Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (Vol = Mass / (MW * Conc)) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) & Sonicate (5m) AddSolvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Cloudy Cloudy/Particles Clear->Cloudy No Success Aliquot & Store (-20°C) Clear->Success Yes Warm Warm to 37°C (Water Bath) Cloudy->Warm Warm->Mix AddAcid Add 1% Acetic Acid (Last Resort) Warm->AddAcid Still Cloudy? QC QC: UV-Vis Check (Optional) Success->QC

Figure 1: Decision-matrix for the solubilization and validation of quinazoline stock solutions.

Dilution Strategy for Biological Assays

Direct injection of 100% DMSO stock into cell culture media can cause "crashing out" (precipitation) due to the hydrophobic nature of the compound.

The "Intermediate Dilution" Method:

  • Step A: Dilute the 20 mM DMSO stock 1:10 into culture medium or buffer to create a 2 mM working solution.

    • Observation: If precipitation occurs here, the concentration is too high for the aqueous phase.

  • Step B (Remedy): If Step A precipitates, perform an intermediate dilution into 50% DMSO / 50% Water first, then dilute into the final buffer.

  • Final DMSO Limit: Ensure the final DMSO concentration in the assay well is < 0.5% (v/v) to avoid solvent toxicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate upon thawing Low temperature reduced solubility.Warm to 37°C and vortex.[1] Ensure solution is clear before use.
Yellowing of solution Oxidation of amine groups.Discard if significant. Store under Nitrogen/Argon in future.
"Crashing out" in Media Hydrophobic aggregation.Use the "Intermediate Dilution" method. Lower the working concentration.
Inconsistent IC50 data Adsorption to plastic.Use low-binding polypropylene tips and plates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 461917, 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. [Link]

Sources

Application Note: Optimized Protocol for the Synthesis of 2,4,6-Trichloro-5-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2,4,6-trichloro-5-methylquinazoline from 6-chloro-5-methylquinazoline-2,4-dione. The conversion of the dione to the dichloro derivative is a critical step in the synthesis of numerous pharmacologically active compounds, particularly kinase inhibitors. This document outlines a detailed, step-by-step methodology using phosphoryl chloride (POCl₃) as the chlorinating agent, discusses the underlying reaction mechanism, provides troubleshooting guidance, and is grounded in authoritative scientific literature.

Introduction & Significance

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, including gefitinib and erlotinib, which are used in cancer therapy. The 2,4-dichloroquinazoline intermediate is a versatile precursor, allowing for selective and sequential nucleophilic substitution at the C2 and C4 positions. This enables the synthesis of diverse libraries of compounds for drug discovery and development.

The chlorination of the 6-chloro-5-methylquinazoline-2,4-dione precursor is achieved through a dehydrative chlorination reaction. The protocol detailed herein employs phosphoryl chloride (POCl₃), a common and effective reagent for this type of transformation. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent electrophilic species.

Reaction Overview

The overall transformation involves the conversion of the two carbonyl groups (lactam functionality) of the quinazoline-2,4-dione into chloro groups.

Scheme 1: Chlorination of 6-chloro-5-methylquinazoline-2,4-dione Reaction scheme showing the conversion of 6-chloro-5-methylquinazoline-2,4-dione to 2,4,6-trichloro-5-methylquinazoline using POCl3. (Note: Image is a placeholder for the chemical reaction scheme.)

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

3.1. Materials & Equipment

  • Reagents:

    • 6-chloro-5-methylquinazoline-2,4-dione (1 equiv.)

    • Phosphoryl chloride (POCl₃) (10-15 equiv.)

    • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 equiv.)

    • Dichloromethane (DCM) (for extraction)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ice

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Calcium chloride (CaCl₂) or silica gel drying tube

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Equip the condenser with a drying tube.

    • Ensure all glassware is thoroughly dried to prevent premature decomposition of POCl₃.

  • Reagent Charging:

    • To the flask, add 6-chloro-5-methylquinazoline-2,4-dione (1.0 equiv.).

    • Carefully add phosphoryl chloride (POCl₃, 10 equiv.) to the flask. This reagent is highly corrosive and reacts violently with water; handle with extreme caution.

    • Add a catalytic amount of DMF (0.1 equiv.) dropwise to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Work-up and Quenching (CRITICAL STEP):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • CAUTION: The following step must be performed slowly and carefully in a well-ventilated fume hood behind a safety shield.

    • Prepare a large beaker containing a stirred mixture of ice and water.

    • Slowly and dropwise, add the reaction mixture to the ice water. This will quench the excess POCl₃ in a highly exothermic reaction.

    • A precipitate (the crude product) should form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Product Isolation & Purification:

    • Isolate the crude solid product by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral (check with pH paper).

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Mechanistic Rationale

The chlorination reaction proceeds via the activation of the carbonyl oxygens of the quinazolinedione.

  • Activation: The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a complex where the oxygen is converted into a good leaving group (a dichlorophosphate ester).

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbonyl carbon and displacing the dichlorophosphate group.

  • Aromatization: The process is repeated for the second carbonyl group, and the subsequent elimination drives the formation of the aromatic quinazoline ring.

The addition of catalytic DMF forms the Vilsmeier-Haack reagent [(CH₃)₂N=CHCl]⁺Cl⁻ in situ. This reagent is a more powerful activating agent than POCl₃ alone, accelerating the initial activation of the carbonyl oxygen and often leading to cleaner reactions and shorter reaction times.

Data Summary & Troubleshooting

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale / Notes
POCl₃ (equiv.) 10 - 15Acts as both reagent and solvent. A large excess ensures the reaction goes to completion.
Catalyst DMF (0.1 equiv.)Accelerates the reaction via Vilsmeier reagent formation.
Temperature 105-110 °C (Reflux)Provides the necessary activation energy for the reaction.
Reaction Time 3 - 5 hoursMonitor by TLC to determine the endpoint.
Typical Yield 80 - 95%Yield is dependent on the purity of starting material and efficiency of work-up.

Troubleshooting Guide:

  • Low Yield: May result from incomplete reaction or loss of product during work-up. Ensure the reaction has gone to completion by TLC. Be cautious during the quenching step to avoid product decomposition.

  • Incomplete Reaction: If starting material persists after 5 hours, an additional portion of POCl₃ and DMF can be added. Ensure the reaction temperature is maintained at reflux.

  • Dark-colored Product: Impurities can often be removed by recrystallization or by passing a solution of the product through a short plug of silica gel.

Experimental Workflow Diagram

The following diagram illustrates the overall process from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_1 Dry Glassware prep_2 Assemble Apparatus (Flask, Condenser, Drying Tube) prep_1->prep_2 react_1 Charge Reactants: - Quinazolinedione - POCl₃ - DMF (cat.) prep_2->react_1 Start react_2 Heat to Reflux (105-110 °C, 3-5h) react_1->react_2 react_3 Monitor by TLC react_2->react_3 workup_1 Cool to RT react_3->workup_1 Reaction Complete workup_2 Quench Slowly on Ice Water workup_1->workup_2 workup_3 Filter Crude Solid workup_2->workup_3 workup_4 Wash with H₂O workup_3->workup_4 purify_1 Recrystallization or Chromatography workup_4->purify_1 purify_2 Characterize Product (NMR, MS) purify_1->purify_2 end_node end_node purify_2->end_node Final Product

Caption: Experimental workflow for the synthesis of 2,4,6-trichloro-5-methylquinazoline.

References

  • Reddy, T. J., et al. (2008). Discovery of a new class of potent C-KIT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3349-3353. [Link]

  • Chandregowda, V., et al. (2009). Synthesis and in vitro anticancer activity of 2,4-disubstituted-quinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. [Link]

Application Note & Protocol: Regioselective Nucleophilic Substitution for the Synthesis of 4-Substituted-2-chloro-5-methylquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1] Derivatives of quinazoline have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antiviral, and antihypertensive properties.[2][3][4][5]

A critical subclass, the 4-aminoquinazolines, is particularly prominent. Marketed therapeutics such as Gefitinib and Erlotinib, both potent tyrosine kinase inhibitors used in cancer therapy, feature this core structure.[6] The synthesis of these and other novel drug candidates frequently relies on the strategic functionalization of a key intermediate: a 2,4-dichloroquinazoline derivative.

This application note provides a detailed protocol and scientific rationale for the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-5-methylquinazoline. We will focus on the highly regioselective substitution at the C4 position, a crucial step in the synthesis of diverse libraries of bioactive molecules. The principles and protocols described herein are broadly applicable to other substituted 2,4-dichloroquinazolines.

The Underlying Chemistry: Mechanism and Regioselectivity

The synthetic utility of 2,4-dichloroquinazolines is rooted in the differential reactivity of the two chlorine atoms towards nucleophiles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (chloride).[7]

Inherent Regioselectivity:

It is well-documented that for 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position under mild to moderate reaction conditions.[1][7] The chlorine at the C2 position is significantly less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) for substitution to occur.[7]

The Electronic Rationale:

This pronounced regioselectivity is not arbitrary; it is dictated by the electronic properties of the quinazoline ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have provided clear insights:

  • The carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[1][8] This indicates that the C4 position is more electrophilic and, therefore, more susceptible to attack by an electron-rich nucleophile.[1]

  • The activation energy for the formation of the Meisenheimer intermediate via nucleophilic attack at C4 is calculated to be lower than that for attack at C2, further supporting the observed regioselectivity.[1]

The presence of the methyl group at the C5 position, being weakly electron-donating, has a minor electronic influence compared to the powerful directing effects of the ring nitrogen atoms. Therefore, the fundamental C4 > C2 reactivity order is maintained.

SNAr Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation (Rate-Limiting) cluster_products Products Quinazoline 2,4-dichloro-5-methylquinazoline Intermediate Resonance-Stabilized Meisenheimer Intermediate at C4 Quinazoline->Intermediate + Nucleophile (Attack at C4) Nucleophile Nucleophile (e.g., R-NH2) Product 4-Substituted-2-chloro-5-methylquinazoline Intermediate->Product Expulsion of Cl- HCl HCl Intermediate->HCl + H+

Caption: SNAr mechanism for C4-substitution on 2,4-dichloroquinazoline.

Experimental Protocol: C4-Selective Amination

This protocol details a general and reliable method for the regioselective substitution of the C4-chloro group of 2,4-dichloro-5-methylquinazoline with a primary or secondary amine.

3.1. Materials and Equipment

  • Substrate: 2,4-dichloro-5-methylquinazoline (1.0 eq)

  • Nucleophile: Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0 - 1.2 eq)

  • Base (optional but recommended): N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.2 eq)[1]

  • Solvent: Anhydrous Isopropanol, Ethanol, or Tetrahydrofuran (THF)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen or argon inlet, standard laboratory glassware for work-up and purification, Thin Layer Chromatography (TLC) plates (silica gel).

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-methylquinazoline (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., isopropanol, approx. 0.1 M concentration relative to the substrate).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintaining an inert atmosphere is good practice, especially if the nucleophile or product is sensitive to oxidation.

  • Reagent Addition: Begin stirring the solution. Add the amine nucleophile (1.0-1.2 eq) to the flask. Following this, add the base (e.g., DIPEA, 1.5-2.2 eq).

    • Causality Note: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions.

  • Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to the desired temperature (see Table 1 for guidance, typically 60-80 °C).[1]

  • Monitoring Progress: Monitor the reaction's progress by TLC. Prepare a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting 2,4-dichloro-5-methylquinazoline spot and the appearance of a new, typically more polar, product spot.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. If a precipitate (product or base hydrochloride salt) has formed, it can be collected by filtration. Wash the solid with cold solvent or water to remove salts. c. Alternatively, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x). d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-substituted-2-chloro-5-methylquinazoline.

Caption: Generalized workflow for C4-selective amination.

Data Summary: Reaction Condition Guidelines

The choice of solvent, base, and temperature can be adapted based on the nucleophilicity of the amine. The following table summarizes typical conditions reported for the C4-substitution of 2,4-dichloroquinazoline precursors.[1]

Nucleophile Class Typical Solvent(s) Typical Base(s) Temperature Range (°C) Notes
Aliphatic Amines THF, IsopropanolTEA, DIPEARoom Temp to 60 °CGenerally highly reactive; reactions are often complete within a few hours.
Benzylamines Ethanol, THFTEA, DIPEA60 - 80 °CReactivity is good; may require gentle heating to proceed at a practical rate.
Anilines Dioxane, EthanolDIPEA, NaOAc80 °C to RefluxLess nucleophilic; often require higher temperatures and longer reaction times for complete conversion.

Protocol for Sequential Disubstitution at C2

While the C4 position is kinetically favored, subsequent substitution at the C2 position is achievable under more forcing conditions, allowing for the synthesis of 2,4-disubstituted quinazolines.[7]

Protocol Outline:

  • Starting Material: Use the purified 4-substituted-2-chloro-5-methylquinazoline from the first step.

  • Nucleophile: Add the second nucleophile (can be the same as or different from the first). An excess may be required.

  • Conditions: Employ higher temperatures, typically refluxing in a high-boiling solvent like isopropanol or n-butanol.[7] Reaction times are generally longer.

  • Work-up & Purification: Follow a similar procedure as described in section 3.2.

This sequential approach enables the creation of both symmetrical and unsymmetrical 2,4-disubstituted quinazolines, greatly expanding the chemical diversity accessible from the dichloro precursor.

Conclusion

The nucleophilic aromatic substitution of 2,4-dichloro-5-methylquinazoline is a robust and highly regioselective transformation that serves as a gateway to a vast array of medicinally important 4-aminoquinazoline derivatives.[1] By carefully controlling the reaction conditions—primarily temperature and stoichiometry—chemists can selectively functionalize the C4 position while leaving the C2 chlorine intact for subsequent manipulations. The protocols and guidelines presented in this note offer a validated framework for researchers in drug discovery and synthetic chemistry to efficiently access these valuable molecular scaffolds.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Optibrium. Available at: [Link]

  • Preparation of 2,4-dichloroquinazoline. Google Patents.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Center for Biotechnology Information. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 2,4,5-trisubstituted imidazoles, quinoxalines and 1,5-benzodiazepines over an eco-friendly and highly efficient ZrO2–Al2O3 catalyst. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Regioselective preparation of substituted pyrimidines. Google Patents.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in 2,4-Dichloroquinazoline Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity Optimization in


 of 2,4-Dichloroquinazoline
Audience:  Medicinal Chemists & Process Development Scientists
Reference ID:  TSC-QZ-004[1]

Core Mechanism: The "C4-First" Rule

In the nucleophilic aromatic substitution (


) of 2,4-dichloroquinazoline, regioselectivity is governed by electronic differentiation between the C2 and C4 positions.

The Rule: Under standard conditions, nucleophilic attack occurs almost exclusively at the C4 position first.

Why C4? (The Electronic Causality)
  • LUMO Coefficient: DFT calculations consistently show a higher LUMO coefficient at C4 compared to C2, making it the softer, more electrophilic center.

  • Nitrogen Activation: The N3 nitrogen atom (adjacent to C4) provides stronger inductive electron withdrawal and stabilizes the Meisenheimer intermediate formed during attack at C4 more effectively than N1 does for C2.

  • Protonation Effects: In the presence of acid catalysts or protic solvents, N3 is the preferred protonation site, further activating C4 toward nucleophilic attack.

Note on C2 Selectivity: Direct substitution at C2 on a 2,4-dichloro substrate while leaving C4 intact is kinetically disfavored . If your target is a 2-amino-4-chloroquinazoline, you cannot achieve this via direct substitution; you must alter your synthetic route (see FAQ section).

Visualizing the Reaction Pathway

The following energy landscape illustrates why C4 substitution is the kinetic product, while bis-substitution requires overcoming a significantly higher activation energy barrier.

ReactionPathway SM 2,4-Dichloroquinazoline TS1 TS1 (Low Barrier) C4 Attack SM->TS1  Amine (1.0 eq)  0°C to RT Prod1 4-Amino-2-chloroquinazoline (Mono-Product) TS1->Prod1 TS2 TS2 (High Barrier) C2 Attack Prod1->TS2  Amine (Excess)  Heat (>80°C) Prod2 2,4-Diaminoquinazoline (Bis-Product) TS2->Prod2

Figure 1: Reaction coordinate visualization showing the kinetic preference for C4 substitution. C2 substitution typically requires thermal activation.

Troubleshooting Guide

Use this matrix to diagnose and resolve specific regioselectivity failures.

Issue A: "I am getting significant 2,4-bis(amino) byproduct."

Diagnosis: The reaction conditions are too energetic, allowing the amine to overcome the second activation barrier at C2.

VariableAdjustmentRationale
Stoichiometry Strict 1.0–1.05 eq Excess amine acts as a nucleophile for the second step. Do not use amine as the base; use a non-nucleophilic base (DIPEA/TEA).
Temperature Lower to 0°C Kinetic control is maximized at lower temperatures. The rate of C4 substitution remains fast, while C2 substitution effectively stops.
Addition Mode Dropwise Add the amine solution slowly to the quinazoline. This prevents local high concentrations of amine that favor bis-substitution.
Issue B: "The reaction stalls after C4 substitution; I cannot get the C2 amine on."

Diagnosis: The 2-chloro-4-amino intermediate is electron-rich (deactivated) compared to the starting material. The C2 position is now much less electrophilic.

VariableAdjustmentRationale
Temperature Increase to >80°C C2 substitution on the deactivated ring requires thermal energy. Reflux in dioxane or use microwave irradiation (120°C).
Solvent Switch to Polar Aprotic Change from THF/DCM to DMF, DMA, or NMP. These solvents stabilize the polar transition state of the difficult second

.
Base Stronger/Excess Ensure at least 2-3 eq of base (DIPEA or inorganic

) to neutralize HCl and drive the equilibrium.
Issue C: "I see hydrolysis products (4-hydroxy-2-chloro...)."

Diagnosis: Moisture in the solvent or reagents is competing with the amine.

  • Fix: Use anhydrous THF or DCM.

  • Note: If using alcohols (MeOH/EtOH) as solvent, you may observe ether formation (4-alkoxy) if the amine is weak or if strong base generates alkoxides.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 4-Amino-2-chloroquinazoline

Target: Mono-substitution at C4.

  • Preparation: Dissolve 2,4-dichloroquinazoline (1.0 mmol, 1.0 eq) in anhydrous THF or DCM (10 mL).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIPEA (1.2 eq) followed by dropwise addition of the Amine (1.05 eq) dissolved in minimal solvent over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Checkpoint: If bis-product appears, keep at 0°C for the duration.

  • Workup: Quench with water. The product often precipitates (if aromatic amine). If not, extract with DCM.

Protocol 2: Sequential Synthesis of 2,4-Diaminoquinazoline

Target: Different amines at C4 and C2.

  • Step 1 (C4): Follow Protocol 1. Isolate and dry the intermediate. Do not carry over crude if significant excess amine remains.

  • Step 2 (C2): Dissolve the 4-amino-2-chloro intermediate in 1,4-Dioxane or DMF .

  • Reagents: Add the Second Amine (1.5–2.0 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 90–100°C (oil bath) or 120°C (Microwave) for 2–12 hours.

  • Note: Aliphatic amines react faster at C2 than anilines. If using an aniline for Step 2, microwave irradiation is highly recommended.

Decision Logic & Workflow

TroubleshootingFlow Start Start: 2,4-Dichloroquinazoline + Amine Check Check LCMS/TLC after 1 hr Start->Check Bis Bis-product observed? Check->Bis YesBis Action: Lower Temp (0°C) Reduce Amine eq to 1.0 Bis->YesBis Yes NoBis Only Mono-product? Bis->NoBis No Success Isolate 4-amino-2-chloro NoBis->Success Yes Step2 Need C2 Substitution? Success->Step2 Force Action: Switch solvent to Dioxane/DMF Heat to >90°C Step2->Force Yes

Figure 2: Workflow for monitoring and adjusting reaction conditions based on product distribution.

Frequently Asked Questions (FAQ)

Q: Can I force the reaction to occur at C2 first? A: No, not via direct


 on the dichloro- substrate.  The electronic bias toward C4 is too strong.
  • Workaround: If you need a 2-amino-4-chloroquinazoline, you must use a different synthetic strategy. A common route is to start with 2,4-dihydroxyquinazoline (quinazolinedione), selectively chlorinate, or use 2-amino-4-hydroxyquinazoline , protect the amine, and then chlorinate position 4 with

    
    .
    

Q: Does the type of amine affect regioselectivity? A: Yes.

  • Sterics: Bulky amines (e.g., tert-butylamine) are even more selective for C4 due to the slightly more accessible nature of C4 compared to C2, which is flanked by two ring nitrogens.

  • Nucleophilicity: Highly reactive aliphatic amines are more likely to cause bis-substitution if temperature is not controlled. Anilines (weaker nucleophiles) are easier to control for mono-substitution.

Q: My C2 substitution is extremely slow (days). How can I accelerate it? A: If thermal heating isn't working:

  • Microwave: Use microwave irradiation at 120–140°C.

  • Catalysis: Add a Lewis Acid catalyst (e.g.,

    
    ) or use Palladium-catalyzed Buchwald-Hartwig conditions if the nucleophile is an aniline (which struggles with 
    
    
    
    at the deactivated C2 position).

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.

    • Source: Molecules (MDPI), 2024.
    • Key Finding: DFT calculations verify C4 has a higher LUMO coefficient and lower activation energy for nucleophilic attack.[1][2][3][4]

    • URL:[Link]

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
  • Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines (and Quinazolines).

    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • Key Finding: Discusses the orbital interactions (LUMO/LUMO+1) that dictate C4 selectivity and rare instances (alkoxides)
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important quinazoline derivative. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 6-Chloro-5-methylquinazoline-2,4-diamine. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Question 1: My final product shows multiple spots on TLC, even after initial purification. What are the likely impurities?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. In the synthesis of 6-Chloro-5-methylquinazoline-2,4-diamine, common impurities often stem from unreacted starting materials or the formation of side products.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include precursors like 2,4-dichloro-6-methylquinazoline.[1][2]

  • Monosubstituted Intermediates: If the synthesis involves sequential amination, incomplete reaction at either the C2 or C4 position of the quinazoline ring can lead to monosubstituted impurities.

  • Over-alkylation or Di-substitution Products: Side reactions can sometimes lead to the formation of undesired di-substituted products, especially under harsh reaction conditions.[1][2]

  • Hydrolysis Products: The quinazoline ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of quinazolinones.

To effectively troubleshoot, it is crucial to identify these impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the components of your mixture.[3]

Question 2: My purified product has a low melting point and a broad melting range. How can I improve its purity?

Answer:

A low and broad melting point is a classic indicator of an impure crystalline solid. To enhance the purity of your 6-Chloro-5-methylquinazoline-2,4-diamine, two primary purification techniques are recommended: recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is a cost-effective and efficient method for purifying solid compounds.[4] The success of this technique hinges on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof) in small test tubes.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If your solution is colored by impurities, you can add a small amount of activated charcoal and briefly heat the solution.[4]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Solvent SystemSuitability for Recrystallization
Ethanol/WaterOften a good choice for polar compounds.
IsopropanolCan be effective for moderately polar compounds.
Ethyl Acetate/HexaneA common system for compounds with intermediate polarity.

Table 1: Common Solvent Systems for Recrystallization.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5] For 6-Chloro-5-methylquinazoline-2,4-diamine, silica gel is a commonly used stationary phase.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen mobile phase (eluent) and pack it into a glass column.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column. This is known as dry loading and can prevent issues with uneven sample application.[6]

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For instance, you can start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[7]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Frequently Asked Questions (FAQs)

What is the typical synthetic route for 6-Chloro-5-methylquinazoline-2,4-diamine?

A common synthetic pathway involves the sequential nucleophilic substitution of a 2,4-dichloro-6-methylquinazoline precursor with amines.[1][2] The regioselectivity of this reaction is a key consideration, as the chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position.[8]

How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of reaction kinetics.[3]

What analytical techniques are best for confirming the structure and purity of the final product?

A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Many of the reagents and solvents used in this synthesis are volatile and may be toxic. All reactions and solvent manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Reagents like phosphorus oxychloride (POCl₃), often used in the synthesis of the dichloroquinazoline precursor, are highly corrosive and react violently with water.[3][11] Handle with extreme care.

Visualizing the Process

Synthetic Pathway and Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation A 2-Amino-5-chloro-6-methylbenzonitrile C 6-Chloro-5-methylquinazoline-2,4-diamine A->C Cyclization B Guanidine B->C D Unreacted Starting Materials C->D Incomplete Reaction E Side-Reaction Products C->E Side Reactions F Hydrolysis Products C->F Presence of Water

Caption: Synthetic route and common impurity sources.

Purification Workflow

G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Alternative Initial Purification Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>99%) Analysis->Pure Purity Confirmed Repurify Repurify if needed Analysis->Repurify Impurities Persist Repurify->Recrystallization Repurify->Column

Caption: General purification workflow for the target compound.

References

  • Zhang, M., et al. (2021). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Retrieved from [Link]

  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Retrieved from [Link]

  • Fralin Life Sciences Institute, Virginia Tech. (2009). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2021). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Retrieved from [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • ACS Omega. (2021). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Retrieved from [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2021, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic supplementary information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine. Retrieved from [Link]

  • AWS. (n.d.). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Wang, L., et al. (2015). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PLoS One. Retrieved from [Link]

  • Google Patents. (n.d.). US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.

Sources

Technical Support Center: Microwave Synthesis of Sterically Hindered Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist (Process Chemistry)[1]

Welcome to the Support Center

You have reached the Tier 3 Technical Support guide for optimizing microwave-assisted organic synthesis (MAOS). This documentation is specifically engineered for medicinal chemists encountering low conversion or decomposition when synthesizing sterically hindered quinazoline scaffolds (e.g., 4-anilinoquinazolines similar to Gefitinib/Erlotinib analogs).[1]

Unlike conventional heating, where steric bulk creates a kinetic barrier that often leads to prolonged heating and subsequent charring, microwave irradiation utilizes dielectric heating and Maxwell-Wagner effects to access high-energy transition states rapidly.[1]

🟢 Module 1: Pre-Reaction Optimization (The Setup)[1]

Before you press "Start," you must select the correct solvent and vessel parameters. Most failures with hindered substrates occur here.[1]

FAQ: Solvent Selection & Vessel Physics

Q: My reaction mixture isn't reaching the target temperature (


) despite high power. Why? 
A:  You are likely using a solvent with a low Loss Tangent (

)
.[1] Microwave heating depends on the solvent's ability to convert electromagnetic energy into heat.[2][3] Solvents with low

(like Toluene or Dioxane) are "transparent" to microwaves.[1]
  • The Fix: "Spike" your non-polar solvent with a high-absorber. Adding 5-10% NMP (N-Methyl-2-pyrrolidone) or DMF acts as a "molecular radiator," absorbing energy and transferring heat to the bulk solvent via conduction.[1] Alternatively, use passive heating elements (SiC vials).[1]

Q: I have a bulky aniline (e.g., 2,6-disubstituted) that won't react with 4-chloroquinazoline. Should I just increase the temperature? A: Temperature alone isn't enough; you need activation . For hindered nucleophiles, the electrophilicity of the quinazoline C4 position is insufficient.

  • The Fix: You must protonate the N3 nitrogen. Add 1.0–1.5 equivalents of HCl (4M in dioxane) or TFA .[1] This converts the quinazoline into a highly electrophilic quinazolinium species, dramatically lowering the activation energy for the

    
     mechanism.
    
Visualization: Solvent Decision Matrix

Use this logic flow to select your solvent system based on solubility and required temperature.[1]

SolventSelection Start START: Solvent Selection Solubility Is SM soluble in alcohol (iPrOH/BuOH)? Start->Solubility TempReq Target Temp > 140°C? Solubility->TempReq Yes Polarity Is SM Polar/Ionic? Solubility->Polarity No UseAlcohol USE: iPrOH or n-BuOH (Good absorber, protic) TempReq->UseAlcohol No (<140°C) UseNMP USE: NMP or DMF (High absorber, high BP) TempReq->UseNMP Yes (>140°C) UseDioxane USE: Dioxane/Toluene + 10% NMP or SiC Vial Polarity->UseDioxane No (Non-polar) UseWater USE: Water/AcOH (Green, very high absorber) Polarity->UseWater Yes

Caption: Decision matrix for selecting microwave-transparent vs. absorbing solvents based on reaction temperature and substrate solubility.

🔵 Module 2: The Core Protocol (Execution)[1]

This protocol is optimized for the


 displacement of 4-chloroquinazolines with sterically hindered anilines (e.g., 2-bromo-4-fluoroaniline).[1]
Standard Operating Procedure (SOP-MW-QZ-01)
ParameterSetting / ValueRationale
Substrate 4-Chloroquinazoline (1.0 eq)The electrophile.
Nucleophile Hindered Aniline (1.1–1.2 eq)Slight excess drives equilibrium.[1]
Solvent Isopropanol (iPrOH) or NMPiPrOH allows precipitation of product; NMP for high temp.[1]
Catalyst HCl (4M in Dioxane, 1.0 eq)CRITICAL: Protonates N3 to activate the ring.
Temperature 150°C - 170°C High temp overcomes steric repulsion.[1]
Hold Time 10 - 20 minutesExtended times (>30 min) lead to tar.[1]
Pressure Limit 15 - 20 barSafety cutoff (iPrOH generates ~10-12 bar at 160°C).[1]
Stirring High (600+ RPM)Prevents "hotspots" and thermal runaway.[1]
Step-by-Step Workflow
  • Charge: In a 10mL microwave vial, add the quinazoline (e.g., 1 mmol) and the hindered aniline (1.1 mmol).

  • Solvate: Add solvent (3-4 mL).[1] If using iPrOH, the mixture may be a slurry. This is acceptable.

  • Activate: Add HCl (1 mmol). Note: The mixture may change color (yellow/orange) indicating salt formation.[1]

  • Seal: Crimp the cap tightly. Ensure the septum is essentially defect-free.

  • Irradiate:

    • Ramp: 2 minutes to reach 150°C.

    • Hold: 15 minutes at 150°C.

    • Cool: Active air cooling to <50°C.[1]

  • Workup:

    • If iPrOH used: The product is likely the hydrochloride salt precipitating out. Filter and wash with cold ether.[1]

    • If NMP used: Pour into water, basify with

      
      , and extract with EtOAc.[1]
      

🔴 Module 3: Troubleshooting (The "Why did it fail?")

Issue: "The vial exploded or vented."

  • Diagnosis: Thermal Runaway or Gas Evolution.[1]

  • Root Cause 1: Decomposition of the solvent or reagents releasing

    
    , 
    
    
    
    , or HCl gas.
  • Root Cause 2: The "Hotspot" Effect. If solids settle at the bottom, they absorb MW energy faster than the solvent can dissipate it, causing localized superheating.

  • Solution:

    • Reduce fill volume (leave 50% headspace).[1]

    • Enable "Power Overshoot" protection: Set the MW reactor to stop if power remains at max (e.g., 300W) for >30 seconds without temp increase (sensor failure).[1]

    • Increase stirring speed.

Issue: "I see starting material (SM) and tar, but no product."

  • Diagnosis: Competitive Decomposition.[1]

  • Root Cause: The reaction temperature is high enough to degrade the SM but the activation energy for the hindered coupling hasn't been met, or the aniline is oxidizing.

  • Solution:

    • Switch to Inert Atmosphere: Flush the vial with Argon before sealing. Anilines oxidize easily at 160°C.[1]

    • Change Solvent: Switch from iPrOH (protic) to Acetonitrile (MeCN) or DCE (aprotic) to change the solvation shell around the nucleophile.

Issue: "Yield is low (<30%) for extremely hindered amines (e.g., t-butyl amine)." [1]

  • Diagnosis: Steric wall.[1]

  • Solution: Switch mechanism. Instead of

    
    , use Buchwald-Hartwig amination .
    
    • Conditions:

      
      , Xantphos, 
      
      
      
      in Dioxane/Water (MW 120°C, 30 min).[1] MW accelerates the oxidative addition step.

🟡 Module 4: Mechanistic Insight[1][4]

Understanding the reaction pathway helps in debugging. The diagram below illustrates the acid-catalyzed


 pathway and where steric hindrance interferes.

ReactionMechanism SM 4-Chloroquinazoline (Neutral) Activated Quinazolinium Ion (Activated Electrophile) SM->Activated Protonation (N3) TS Transition State (Tetrahedral Intermediate) Activated->TS Nucleophilic Attack Product 4-Aminoquinazoline (Salt Form) TS->Product Elimination of HCl Acid + H+ (Acid Catalyst) Acid->SM Aniline + Hindered Aniline Aniline->Activated MW Microwave Energy ( overcomes steric barrier ) MW->TS

Caption: Mechanism of acid-catalyzed SNAr. Microwave energy is critical at the Transition State (TS) to overcome the steric repulsion of the bulky aniline.

📚 References & Authority

  • Microwave Theory & Solvents:

    • Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link[1]

    • Insight: Defines the importance of

      
       and the "Maxwell-Wagner" effect in heterogeneous mixtures.
      
  • Quinazoline Synthesis Protocols:

    • Khajavi, M. S., et al. (1998).[1][4] "Microwave irradiation as a new method for the synthesis of quinazolinones."[5][6] Journal of Chemical Research.[1] Link[1]

    • Insight: Early validation of MW superiority for Niementowski-type cyclizations.[1][4][7]

  • Steric Hindrance Optimization:

    • Alexandre, F. R., et al. (2003).[1] "Microwave-assisted synthesis of derivatives of the potent EGFR inhibitor Gefitinib." Tetrahedron Letters. Link

    • Insight: Specific protocol for 4-anilinoquinazolines using isopropanol and microwave irradiation to overcome steric bulk.[1]

  • Solvent Dielectric Data:

    • Gabriel, C., et al. (1998).[1] "Dielectric parameters relevant to microwave dielectric heating." Chemical Society Reviews.[1] Link

    • Insight: Source for Loss Tangent data used in the decision matrix.

For further assistance, please contact the Process Chemistry Core Facility.

Sources

Technical Support Center: LC-MS Analysis of Diaminoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Problem

Diaminoquinazolines (e.g., derivatives of prazosin, doxazosin, methotrexate) present a classic chromatographic challenge. Structurally, they possess multiple basic nitrogen atoms. At the standard low pH (pH 2–3) used in LC-MS, these nitrogens are fully protonated (


 or 

).

The Root Cause: Peak tailing in this class is rarely a hardware failure. It is almost exclusively caused by secondary silanol interactions . The positively charged analyte undergoes ion-exchange with residual, negatively charged silanol groups (


) on the silica backbone of the column. This secondary retention mechanism is slower than the primary hydrophobic interaction, resulting in a "dragging" tail.

Diagnostic Workflow

Before altering chemistry, confirm the issue is specific to the analyte and not the system.

diagnostic_flow start START: Tailing Observed check_all Do ALL peaks tail (including neutrals)? start->check_all hardware_issue HARDWARE ISSUE Check: Dead volume, tubing connections, emitter tip. check_all->hardware_issue Yes chem_issue CHEMISTRY ISSUE Likely Silanol Interaction check_all->chem_issue No (Only Amines) check_ph Current Mobile Phase pH? chem_issue->check_ph low_ph Low pH (Formic/Acetic) check_ph->low_ph high_ph High pH (Ammonium Bicarb) check_ph->high_ph action_low Action: Switch to High pH OR Add Ion Pairing (DFA) low_ph->action_low action_high Action: Check Column Age (Voiding) or Overloading high_ph->action_high

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.

Strategic Solutions (The "Why" and "How")

Strategy A: The High pH "Switch" (Recommended)

Mechanism: Diaminoquinazolines typically exhibit pKa values in the range of 7.0–10.8. By elevating the mobile phase pH to >10.5, you deprotonate the basic amines, rendering the molecule neutral (


).
  • Result: Neutral molecules do not interact with silanols.

  • MS Benefit: Ammonium bicarbonate/hydroxide are volatile and compatible with ESI, often enhancing sensitivity for basic compounds by driving them into the organic droplet surface.

Required Hardware: You must use a column engineered for high pH stability (Hybrid particles or specific organo-silica bonding). Standard silica dissolves above pH 8.

Strategy B: Acidic Ion Pairing (Legacy/Alternative)

Mechanism: If your separation requires low pH, standard Formic Acid (0.1%) is often insufficient to mask silanols.

  • Trifluoroacetic Acid (TFA): The "gold standard" for peak shape. The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge before it hits the silanol.

  • The Cost: TFA causes severe signal suppression in MS (up to 90% loss) and contaminates the source.

  • The Compromise: Difluoroacetic Acid (DFA) .[1] It offers peak shape comparable to TFA but with significantly less signal suppression.

Data Comparison: Mobile Phase Modifiers
ModifierpHPeak Symmetry (USP Tailing)MS Sensitivity (ESI+)Recommendation
0.1% Formic Acid ~2.7Poor (1.8 - 2.5)HighAvoid for quinazolines
0.1% TFA ~2.0Excellent (1.0 - 1.2)Very Low (Suppression)UV-only or trace analysis
0.1% DFA ~2.2Good (1.1 - 1.3)ModerateBest low-pH compromise
10mM NH₄HCO₃ 10.5Excellent (1.0 - 1.2) High Primary Recommendation

Step-by-Step Protocols

Protocol 1: High pH Method Conversion

Use this workflow to switch from Formic Acid to Ammonium Bicarbonate without precipitating salts or damaging the column.

Prerequisites:

  • Column: Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Kinetex EVO.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Workflow:

  • Remove the Column: Install a union connector.

  • Flush System (Water): Flush lines A and B with 100% HPLC-grade water for 10 minutes at 2 mL/min. Critical: This removes residual acid that would precipitate bicarbonate.

  • Flush System (Organic): Flush with 50:50 Methanol:Water for 10 minutes.

  • Install High pH Column: Connect your Hybrid/HPH column.

  • Equilibrate: Pump the new high pH mobile phase (e.g., 95% 10mM NH₄HCO₃ / 5% ACN) for at least 20 column volumes.

  • Conditioning: Run 2-3 "blank" gradients before injecting samples to passivate the active sites.

Protocol 2: Mitigating Mass Overload

Diaminoquinazolines overload easily. If tailing persists despite chemistry changes, test for overload.

  • Prepare a 1:10 dilution of your sample.

  • Inject the diluted sample.

  • Compare Tailing Factors:

    • If Tailing Factor improves significantly (e.g., drops from 1.8 to 1.2), you are mass overloading.

    • Fix: Increase column diameter (e.g., 2.1mm to 3.0mm) or use a column with higher carbon load/surface area (e.g., fully porous vs. superficially porous).

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to block silanols? A: Do not use TEA for LC-MS. While TEA effectively blocks silanols, it is non-volatile and will permanently contaminate your MS source, causing a persistent background signal [M+H]+ 102. Use Ammonium Bicarbonate (High pH) or Difluoroacetic acid (Low pH) instead.

Q: My column is "End-Capped." Why do I still see tailing? A: End-capping is never 100% complete. Steric hindrance prevents reagents from reacting with every single silanol group. For highly basic compounds like diaminoquinazolines, even a small percentage of residual silanols is enough to cause significant tailing at low pH.

Q: I switched to Ammonium Bicarbonate, but my retention time shifted drastically. Why? A: This is expected. At high pH, your analyte is neutral (uncharged). Neutral molecules are much more hydrophobic than their ionized counterparts. Consequently, retention time usually increases significantly on C18 columns. You may need to increase the organic strength of your gradient to elute the compound.[2]

Q: Is 10mM buffer strong enough? A: Usually, yes. However, if you are injecting high-concentration samples, the local pH plug might shift. If tailing persists, increase buffer concentration to 20-25mM , but monitor your MS source for salt buildup.

Visualizing the Mechanism

mechanism cluster_lowph Low pH (pH 3) - Tailing cluster_highph High pH (pH 10.5) - Sharp Peak silanol Silanol (Si-O⁻) interaction Ionic Attraction (Drag) silanol->interaction analyte Quinazoline (BH⁺) analyte->interaction silanol_h Silanol (Si-O⁻) no_interaction No Interaction (Elution) analyte_h Quinazoline (B) Neutral analyte_h->no_interaction Hydrophobic Retention Only

Figure 2: Mechanism of silanol interaction at Low vs. High pH.

References

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Detailed guide on pH stability range 1-12 for Hybrid particles).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative text on silanol interactions).

  • Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (Application note on high pH stability).

  • Sigma-Aldrich (Merck). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. (Comparative data on TFA vs DFA vs Formic Acid).

Sources

Validation & Comparative

Comparative Analysis: 6-Chloro-5-methylquinazoline-2,4-diamine vs. Trimethoprim

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Chloro-5-methylquinazoline-2,4-diamine (a critical pharmacophore/intermediate for non-classical antifolates) and Trimethoprim (a classical antibacterial antifolate).

Executive Summary

This guide compares two distinct classes of antifolates. Trimethoprim (TMP) is a selective inhibitor of prokaryotic (bacterial) DHFR, widely used as an antibiotic. In contrast, 6-Chloro-5-methylquinazoline-2,4-diamine represents the core scaffold of "non-classical" lipophilic antifolates (such as Trimetrexate and Piritrexim).

While TMP exhibits >1,000-fold selectivity for bacterial over mammalian enzymes, the 2,4-diaminoquinazoline core—specifically with the 5-methyl substitution —is engineered for high-affinity binding to mammalian (human) and protozoal DHFR . Consequently, the quinazoline derivative is primarily relevant in oncology (antineoplastic) and opportunistic infection models (Pneumocystis, Toxoplasma), whereas TMP is a standard antibacterial.

Chemical Identity & Structural Logic

The structural divergence dictates their biological selectivity. The "head group" (diaminopyrimidine vs. diaminoquinazoline) determines the primary interaction with the active site aspartate/glutamate, while the "tail" or substituents dictate species selectivity via hydrophobic interactions.

FeatureTrimethoprim (TMP) 6-Chloro-5-methylquinazoline-2,4-diamine
CAS Registry 738-70-563770-43-4 (Intermediate/Core)
Core Structure 2,4-Diaminopyrimidine2,4-Diaminoquinazoline (Bicyclic)
Key Substituents 5-(3,4,5-trimethoxybenzyl)5-Methyl, 6-Chloro
Lipophilicity Moderate (Hydrophilic tail)High (Lipophilic core)
Primary Target Bacterial DHFR (Type I/II)Mammalian/Protozoal DHFR
Clinical Class AntibacterialAntineoplastic / Anti-parasitic Precursor
Structural Visualization (Graphviz)

Antifolate_Structure cluster_legend Selectivity Mechanism TMP Trimethoprim (Pyrimidine Core) Bact_DHFR Bacterial DHFR (Flexible Loop) TMP->Bact_DHFR High Affinity (IC50 < 10 nM) Hum_DHFR Human DHFR (Hydrophobic Pocket) TMP->Hum_DHFR Low Affinity (IC50 > 10,000 nM) QNZ 6-Cl-5-Me-Quinazoline (Quinazoline Core) QNZ->Bact_DHFR Variable/Low (Unless modified) QNZ->Hum_DHFR High Affinity (Potent Inhibition) 5-Methyl Group 5-Methyl Group Hydrophobic Interaction (Phe31/Val115) Hydrophobic Interaction (Phe31/Val115) 5-Methyl Group->Hydrophobic Interaction (Phe31/Val115)

Figure 1: Selectivity logic. TMP targets bacterial flexibility; the Quinazoline core targets the rigid hydrophobic active site of mammalian enzymes.

IC50 Performance Analysis

The following data contrasts the inhibitory concentration (IC50) of Trimethoprim against the Quinazoline class. Note: The specific molecule "6-Chloro-5-methylquinazoline-2,4-diamine" is often a synthetic intermediate. Data below reflects the activity of the active drugs derived from this core (e.g., Trimetrexate) to demonstrate the core's intrinsic biological potential.

Table 1: Comparative IC50 Values (nM)
Enzyme SourceTrimethoprim (TMP) Quinazoline Antifolates (Trimetrexate Class) Selectivity Ratio (TMP)
E. coli (Bacterial) 5 - 15 nM > 500 nMSelective for Bacteria
S. aureus (Bacterial) 3 - 10 nM > 1,000 nMSelective for Bacteria
Human (Mammalian) > 30,000 nM< 5 - 10 nM Selective for Mammalian
Pneumocystis (Fungal) > 10,000 nM10 - 40 nM Quinazoline Preferred
Toxoplasma (Protozoal) > 2,000 nM5 - 20 nM Quinazoline Preferred

Key Insight:

  • Trimethoprim is essentially inactive against Human DHFR (IC50 > 30 µM), making it safe for systemic antibiotic use.

  • 6-Chloro-5-methylquinazoline derivatives are extremely potent against Human DHFR (IC50 < 10 nM). The 5-methyl group is a critical structural determinant that fits into a hydrophobic pocket (involving Phe31) in the human enzyme, a pocket that is absent or sterically hindered in bacterial DHFR.

Experimental Protocols

To validate these IC50 values in your lab, use the standard Spectrophotometric DHFR Assay.

Protocol: NADPH Oxidation Assay

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1][2][3] The reaction is monitored by the decrease in absorbance at 340 nm (absorption max of NADPH).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM KCl.

  • Substrate (DHF): 100 µM Dihydrofolic acid (prepare fresh in 50 mM Tris, pH 7.4 with 10 mM

    
    -mercaptoethanol).
    
  • Cofactor (NADPH): 100 µM (dissolved in assay buffer).

  • Enzyme: Recombinant Human DHFR (for Quinazoline test) or E. coli DHFR (for TMP test).

Workflow:

  • Blanking: Add Buffer + NADPH + Enzyme to the cuvette. Zero the spectrophotometer.

  • Inhibitor Incubation: Add the test compound (TMP or Quinazoline) at varying concentrations (0.1 nM to 100 µM). Incubate for 2-5 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add DHF to start the reaction.

  • Measurement: Record

    
     for 3-5 minutes (linear phase).
    
  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to determine IC50.
    
Experimental Workflow Diagram

DHFR_Assay Start Start Assay Prep Prepare Reagents: 50mM Tris-HCl (pH 7.4) 100µM NADPH Enzyme (hDHFR or ecDHFR) Start->Prep Incubate Incubation Phase: Enzyme + Inhibitor (TMP/Quinazoline) 2-5 mins @ 25°C Prep->Incubate Initiate Initiation: Add 100µM Dihydrofolate (DHF) Incubate->Initiate Measure Kinetic Measurement: Monitor Absorbance @ 340nm (NADPH Oxidation) Initiate->Measure Analyze Data Analysis: Plot % Inhibition vs. Log[C] Calculate IC50 Measure->Analyze

Figure 2: Standard Spectrophotometric DHFR Assay Workflow.

Mechanism of Action & Binding Dynamics

Trimethoprim (The "Loose" Binder)
  • Binding Mode: TMP binds to bacterial DHFR with the pyrimidine ring deeply sequestered. The trimethoxybenzyl tail interacts with the solvent-exposed region.

  • Selectivity Factor: Bacterial DHFR has a wider active site cleft that accommodates the TMP tail. Human DHFR has a narrower cleft, causing steric clashes with TMP.

6-Chloro-5-methylquinazoline (The "Tight" Binder)
  • Binding Mode: This scaffold mimics the pteridine ring of the natural substrate (folate) more closely than TMP does.

  • The 5-Methyl Effect: The methyl group at position 5 is the "selectivity switch." In Human DHFR, this methyl group forms favorable hydrophobic Van der Waals interactions with Phe31 . In bacterial DHFR, the corresponding residue is often Leucine or Isoleucine in a conformation that does not favor this interaction as strongly.

  • The 6-Chloro Substituent: In the intermediate, this is a placeholder. In active drugs (like Trimetrexate), this position is substituted with a lipophilic amine (e.g., anilino-methyl) that penetrates the hydrophobic interior of the enzyme, drastically increasing potency against mammalian isoforms.

Conclusion & Recommendation

  • For Antibacterial Research: Trimethoprim remains the gold standard control. It is the appropriate choice when targeting Gram-negative (E. coli) or Gram-positive (S. aureus) pathogens.

  • For Cancer or Parasitic Research: The 6-Chloro-5-methylquinazoline-2,4-diamine core is the relevant scaffold. If you are developing inhibitors for Pneumocystis jirovecii or Toxoplasma gondii, or studying anti-tumor antifolates, this quinazoline scaffold (and its derivatives like Trimetrexate) serves as the high-potency "mammalian-like" control.

References

  • Rosowsky, A., et al. (1986). "Synthesis and Antifolate Activity of 2,4-Diamino-5-methyl-6-[(substituted-anilino)methyl]quinazolines." Journal of Medicinal Chemistry. Link

  • Baccanari, D. P., et al. (1982). "Selectivity of Trimethoprim for Bacterial Dihydrofolate Reductase." Biochemistry. Link

  • Gangjee, A., et al. (2007). "Synthesis and evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as antifolates." Bioorganic & Medicinal Chemistry. Link

  • Cody, V., et al. (2005). "Structural Basis for the Selectivity of Quinazoline Antifolates." Acta Crystallographica. Link

  • Schweitzer, B. I., et al. (1990). "Dihydrofolate Reductase as a Therapeutic Target." FASEB Journal. Link

Sources

Comparative Potency Guide: 5-Methyl vs. 6-Methyl Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: 6-Methyl/6-Alkoxy substitution is the industry standard for high-potency EGFR/VEGFR inhibition. 5-Methyl substitution is generally deleterious to potency in wild-type kinases due to steric clashing and torsional strain, though it offers niche utility for selectivity engineering (e.g., ErbB2 specificity).

Key Differentiator: The 6-position is solvent-exposed, allowing for bulk tolerance and pharmacokinetic optimization (solubility tails). The 5-position is sterically restricted, facing the "ceiling" of the ATP-binding pocket (Gatekeeper residue) and inducing a "peri-effect" that twists the critical 4-anilino pharmacophore out of the active binding conformation.

Structural & Mechanistic Analysis

The Quinazoline Pharmacophore

The quinazoline core binds to the ATP-binding site of kinases (e.g., EGFR) via a specific hydrogen-bonding network at the hinge region.[1]

  • N1: Accepts H-bond from the backbone NH of Met793 (EGFR).[1]

  • N3: Weakly interacts with Thr790 (Gatekeeper) via a water molecule.

  • 4-Anilino Group: Donates H-bond to the backbone carbonyl; occupies the hydrophobic pocket.

The "Vector" Hypothesis

The difference in potency between 5-methyl and 6-methyl analogs is dictated by the vector of the substituent relative to the protein topology.

  • 6-Methyl (Solvent Vector): The C6 position points outward toward the solvent front. This region is spacious and tolerant of substitutions. Medicinal chemists utilize this vector to attach solubilizing groups (e.g., morpholine-propoxy in Gefitinib) without disrupting the core binding mode.

  • 5-Methyl (Steric/Twist Vector): The C5 position is located in the "peri" position relative to the 4-amino group. Substitution here introduces two penalties:

    • Direct Steric Clash: It clashes with the "ceiling" residues of the pocket, particularly the Gatekeeper residue (Thr790 in WT, Met790 in resistant mutants).

    • Conformational Twist (The Ortho Effect): A 5-methyl group forces the 4-anilino ring to twist out of coplanarity with the quinazoline core to relieve steric strain. This disruption weakens the critical H-bond network at the hinge.

Pathway Visualization (DOT)

The following diagram illustrates the structural consequences of substitution at these positions.

Quinazoline_SAR Core Quinazoline Core (ATP Competitive) Pos6 6-Position (Solvent Exposed) Core->Pos6 Substitution Pos5 5-Position (Steric Restricted) Core->Pos5 Substitution Effect6 High Potency maintained Solubility Improved (e.g., Gefitinib/Erlotinib) Pos6->Effect6 Allows Bulk Effect5 Torsional Strain (Twists 4-Anilino group) Reduces H-Bond affinity Pos5->Effect5 Peri-Interaction Gatekeeper Gatekeeper Residue (Thr790/Met790) Effect6->Gatekeeper Avoids Effect5->Gatekeeper Clashes with

Figure 1: Structural impact of 5- vs 6-position substitution on binding topology.

Comparative Potency Data

The following table synthesizes representative SAR trends derived from EGFR and ErbB2 kinase inhibition studies. Note the significant potency drop-off for 5-substituted analogs against Wild Type (WT) EGFR compared to 6-substituted standards.

Feature6-Methyl / 6-Alkoxy Analog5-Methyl / 5-Substituted Analog
Representative Drug Gefitinib, Erlotinib, AfatinibExperimental Series (e.g., Ballard et al.)
EGFR (WT) IC50 < 10 nM (High Potency)> 100 - 500 nM (Reduced Potency)
Binding Mode Planar core; N1 makes strong H-bond.Twisted core; N1 H-bond weakened.
Solubility High (allows solubilizing tails).Low (limited space for polar groups).
Gatekeeper Sensitivity Moderate (T790M causes resistance).Severe (Direct clash with T790/M790).
Selectivity Utility Broad Spectrum (EGFR/HER2).Niche (Can be tuned for ErbB2 selectivity).

Critical Insight: While 5-substitution generally lowers EGFR potency, it has been successfully used to create ErbB2-selective inhibitors. Ballard et al. demonstrated that 5-substituted quinazolines with extended aniline motifs could achieve potent ErbB2 inhibition (IC50 = 10 nM) by exploiting a specific hydrophobic pocket unique to ErbB2, despite the steric penalty at the core [1].

Experimental Protocols for Validation

To objectively compare these isomers in your own drug discovery pipeline, the following self-validating workflow is recommended.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine intrinsic binding affinity (


 or 

) without cellular membrane permeability variables.
  • Reagents: Recombinant EGFR (WT and T790M mutant), Biotinylated Poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, and ATP (

    
     concentration).
    
  • Compound Prep: Dissolve 5-Me and 6-Me analogs in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (Start: 10

    
    M).
    
  • Reaction:

    • Mix Kinase + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      ).
      
    • Initiate with ATP. Incubate 60 min at RT.

    • Stop reaction with EDTA/Detection buffer.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Validation: Z-factor must be > 0.5. Reference compound (Gefitinib) must yield IC50 within 3-fold of historical mean (approx 2-5 nM).

Protocol B: Molecular Docking & Torsion Analysis

Objective: In silico confirmation of the "Twist" hypothesis.

  • Software: Glide (Schrödinger) or GOLD (CCDC).

  • Protein Prep: Download PDB ID: 4I23 (Erlotinib bound to EGFR). Strip water molecules (except the critical Thr790 water).

  • Ligand Prep: Generate 3D conformers of 5-Me and 6-Me analogs.

  • Docking: Perform SP (Standard Precision) docking into the ATP pocket.

  • Analysis: Measure the dihedral angle between the quinazoline plane and the phenyl ring of the 4-anilino group.

    • Expected Result 6-Me: Dihedral angle ~30-40° (Optimal).

    • Expected Result 5-Me: Dihedral angle >50-60° (Strained).

Decision Workflow

Use this logic flow to determine when to explore the 5-position.

Decision_Tree Start Start: Quinazoline Optimization CheckPotency Goal: Maximize WT EGFR Potency? Start->CheckPotency Route6 Prioritize 6-Position (Solvent Exposed) CheckPotency->Route6 Yes CheckResist Goal: Overcome Resistance or Selectivity (ErbB2)? CheckPotency->CheckResist No Validation Validate via TR-FRET & Docking Route6->Validation CheckResist->Route6 No (Standard SAR) Route5 Explore 5-Position (Requires Extended Aniline) CheckResist->Route5 Yes Route5->Validation

Figure 2: Strategic decision tree for quinazoline substitution.

References

  • Ballard, P., et al. (2005).[2] "5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase."[2] Bioorganic & Medicinal Chemistry Letters, 15(19), 4226-4229.[2]

  • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."[1][2][3][4] Chemical Reviews, 101(8), 2541-2572. (Seminal review on Quinazoline SAR).

  • Wissner, A., et al. (2003). "Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers." Bioorganic & Medicinal Chemistry, 11(9), 2063-2074.

Sources

Technical Comparison Guide: Structural Elucidation of 6-Chloro-5-methylquinazoline-2,4-diamine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

Product Focus: 6-Chloro-5-methylquinazoline-2,4-diamine Primary Application: Lipophilic antifolate pharmacophores (DHFR inhibitors). The Analytical Problem: The synthesis of polysubstituted quinazolines—specifically from anthranilonitrile precursors—often yields regioisomeric mixtures. The primary challenge is distinguishing the target 6-Chloro-5-methyl isomer from its thermodynamic alternative, the 5-Chloro-6-methyl isomer.

This guide provides a self-validating NMR protocol to definitively confirm the 5-methyl/6-chloro substitution pattern, objectively comparing it against its closest structural analogues.

Experimental Protocol & Methodology

To ensure reproducibility and spectral resolution of the exchangeable amino protons, the following protocol is mandatory.

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
     (99.9% D) is the required standard. Chloroform-d is unsuitable due to the poor solubility of the polar diamine core.
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: If amino proton broadening occurs due to quadrupole relaxation or exchange, add 1 drop of D

    
    O (to collapse exchangeables) or run a second sample in TFA-d (Trifluoroacetic acid-d) to protonate the ring nitrogens, sharpening the aromatic signals.
    
Data Acquisition Parameters
  • Frequency: 400 MHz minimum (500+ MHz recommended for resolving H7/H8 coupling).

  • Pulse Sequence: Standard 1H ZG30.

  • NOE Experiment: 1D-NOESY or 2D-NOESY is required for definitive regioisomer assignment (see Section 4).

Spectral Analysis: The Target vs. The Alternative

The table below compares the spectral signature of the target molecule against its most common synthetic isomer.

Comparative Data Table: 1H NMR in DMSO-d
FeatureTarget: 6-Chloro-5-methyl Alternative: 5-Chloro-6-methyl Differentiation Logic
Methyl (

)

2.65 - 2.75 ppm (Singlet)

2.35 - 2.45 ppm (Singlet)
Peri-Effect: The 5-Me is sterically crowded by the 4-NH

and N1, typically causing a downfield shift compared to the 6-Me.
Aromatic H7, H8 Two Doublets (

Hz)
Two Doublets (

Hz)
Indistinguishable by Coupling: Both isomers possess ortho-coupled protons. Chemical shift analysis alone is risky here.
2-NH


6.0 - 6.5 ppm (Broad s)

6.0 - 6.5 ppm (Broad s)
Not diagnostic; position varies with concentration/water content.
4-NH


7.2 - 7.8 ppm (Broad s)

7.2 - 7.8 ppm (Broad s)
Diagnostic via NOE: See Section 4.
NOE Correlation Strong NOE: 5-Me

4-NH

NO NOE between Me and NH

The "Gold Standard" Validation.

The Definitive Validation: NOE Logic

The only way to scientifically validate the position of the methyl group without X-ray crystallography is measuring the Nuclear Overhauser Effect (NOE).

Mechanistic Explanation

In the 5-methyl isomer, the methyl group is spatially proximate (peri-position) to the amino group at position 4. Irradiation of the methyl resonance will result in a positive NOE enhancement of the 4-amino protons. In the 6-methyl isomer, the methyl group is shielded by the chlorine atom at position 5, preventing any spatial magnetic interaction with the 4-amino group.

Visualization of the Validation Logic

NMR_Validation cluster_0 Experimental Input cluster_1 Spectral Observation cluster_2 NOE Result cluster_3 Conclusion Sample Unknown Isomer (DMSO-d6) Coupling Aromatic Region: AB System (J=9Hz) Sample->Coupling 1H Scan Methyl Methyl Signal: Irradiate @ ~2.7ppm Coupling->Methyl Select Target NOE_Pos NOE Observed at 4-NH2 Methyl->NOE_Pos Spatial Proximity NOE_Neg NO NOE Observed at 4-NH2 Methyl->NOE_Neg Distance > 5Å Target CONFIRMED: 6-Chloro-5-methyl NOE_Pos->Target Alt REJECTED: 5-Chloro-6-methyl NOE_Neg->Alt

Caption: Logic flow for distinguishing the 5-Me target from the 6-Me alternative using 1D-NOE spectroscopy.

Detailed Structural Assignment (Target Molecule)

Compound: 6-Chloro-5-methylquinazoline-2,4-diamine Formula: C


H

ClN

Solvent: DMSO-d

PositionGroup

(ppm)
Multiplicity

(Hz)
Assignment Notes
5-Me CH

2.68Singlet-Deshielded by peri-interaction with N1/4-NH

.
2-NH

NH

6.15Broad Singlet-Exchangeable; disappears with D

O shake.
4-NH

NH

7.45Broad Singlet-Shows NOE correlation to 5-Me.
H-8 CH7.25Doublet9.1Ortho to H-7; shielded by electron-rich 2-NH

.
H-7 CH7.60Doublet9.1Ortho to H-8; deshielded by 6-Cl inductive effect.

Note: Chemical shifts are approximate and may shift


0.2 ppm depending on concentration and water content in DMSO.
Synthesis & Impurity Tracking

The synthesis of this molecule usually proceeds via the cyclization of 2-amino-5-chloro-6-methylbenzonitrile (or its isomer). Understanding the precursor determines the impurity profile.

Synthesis_Path Precursor Mixture of Isomers: Chlorinated Toluidines Cyclization Cyclization (Guanidine/Heat) Precursor->Cyclization Mixture Crude Product: Isomer A + Isomer B Cyclization->Mixture Purification Recrystallization / HPLC Mixture->Purification NMR NMR Validation (NOE Check) Purification->NMR

Caption: Synthetic workflow highlighting the origin of the regioisomeric mixture requiring NMR validation.

References

  • Connolly, J. D., & Hill, R. A. (1991). Methods in Enzymology: Nuclear Magnetic Resonance. Academic Press. (Standard text for NOE experimental protocols).

  • Aly, A. A., et al. (2014). "Synthesis of fused quinazolines." Catalysis Science & Technology. Link (Provides baseline shifts for quinazoline-2,4-diones and diamines).

  • Beck, A. (2010). "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Repository. Link (Discusses the "peri-effect" and anomalous methyl shifts in fused N-heterocycles).

  • PubChem Compound Summary. (2025). "5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine."[1] Link (Structural analogue data for comparison).

Sources

Technical Guide: Mass Spectrometry Profiling of 6-Chloro-5-methylquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Chloro-5-methylquinazoline-2,4-diamine , a critical pharmacophore in the development of antifolates (e.g., Trimetrexate) and tyrosine kinase inhibitors.

Executive Summary

6-Chloro-5-methylquinazoline-2,4-diamine (CAS: 63770-43-4) presents a unique mass spectral signature defined by the interplay between its halogenated core and the steric influence of the 5-methyl "peri-substituent." Unlike simple quinazolines, the 5-methyl group introduces steric strain adjacent to the 4-amino group, altering standard fragmentation pathways. This guide delineates these specific patterns, offering a validated framework for structural confirmation and impurity profiling.

Experimental Methodology

To obtain reproducible fragmentation data, the following instrument parameters and sample preparation protocols are recommended. These conditions are optimized to balance ionization efficiency with informative fragmentation.

Sample Preparation & Introduction
ParameterSpecificationRationale
Solvent System Methanol:Water (50:50) + 0.1% Formic AcidPromotes protonation (

) for ESI efficiency.
Concentration 1–10 µMPrevents detector saturation and dimer formation (

).
Injection Vol. 2–5 µLStandard flow injection analysis (FIA) or LC-column bypass.
Instrument Configuration (Q-TOF / Triple Quad)
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile and stable fragments.

Fragmentation Analysis & Pathways

The fragmentation of 6-Chloro-5-methylquinazoline-2,4-diamine is governed by three dominant mechanisms: Deamination , Halogen Radical Loss , and Retro-Diels-Alder (RDA) Ring Cleavage .

Primary Spectrum Characteristics
  • Precursor Ion (

    
    ):  Observed at m/z 209.06  (monoisotopic, 
    
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio at m/z 209 and 211, confirming the presence of a single chlorine atom.

  • Base Peak: Often the deaminated product (

    
    ) at m/z 192 , driven by the relief of steric strain between the 5-methyl and 4-amino groups.
    
Mechanistic Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule. The "Peri-Effect" denotes the accelerated loss of the 4-amino group due to crowding by the 5-methyl substituent.

FragmentationPathway Figure 1: Proposed ESI-MS/MS fragmentation pathway of 6-Chloro-5-methylquinazoline-2,4-diamine. M Precursor Ion [M+H]+ m/z 209 (100%) (C9H9ClN4) Frag1 Deamination [M+H - NH3]+ m/z 192 (Steric Relief / Peri-Effect) M->Frag1 - NH3 (17 Da) Collision Energy: 15-20 eV Frag2 Dechlorination [M+H - NH3 - Cl]+ m/z 157 (Radical/Neutral Loss) Frag1->Frag2 - Cl• (35 Da) High Energy Frag3 Ring Opening [M+H - NH3 - HCN]+ m/z 165 Frag1->Frag3 - HCN (27 Da) RDA Mechanism Frag4 Secondary HCN Loss m/z 130 Frag3->Frag4 - Cl• / - HCl

Detailed Mechanism Description
  • Pathway A: Steric-Assisted Deamination (m/z 209

    
     192) 
    
    • Mechanism: The 5-methyl group exerts steric pressure on the adjacent 4-amino group. Upon collisional activation, the molecule preferentially ejects ammonia (

      
      ) to relieve this strain.
      
    • Diagnostic Value: This transition is significantly more abundant in 5-substituted quinazolines compared to their 6- or 7-substituted isomers.

  • Pathway B: Pyrimidine Ring Cleavage (m/z 192

    
     165) 
    
    • Mechanism: Following deamination, the quinazoline core undergoes a Retro-Diels-Alder (RDA) type cleavage, typically ejecting hydrogen cyanide (

      
      ).
      
    • Result: Contraction of the pyrimidine ring, leading to a stabilized cation.

  • Pathway C: Halogen Loss (m/z 192

    
     157) 
    
    • Mechanism: Homolytic cleavage of the

      
       bond.
      
    • Observation: Disappearance of the characteristic chlorine isotope pattern in the resulting fragment confirms this loss.

Comparative Analysis: 5-Methyl vs. Alternatives

Distinguishing 6-Chloro-5-methylquinazoline-2,4-diamine from its structural isomers (e.g., 7-chloro or non-methylated variants) is crucial for patent protection and impurity analysis.

Feature6-Chloro-5-methyl- (Target)7-Chloro- (Isomer)Unsubstituted (Analog)

m/z
209209175
Primary Fragment m/z 192 (

loss)
m/z 182 (

loss)
m/z 158 (

loss)
Fragmentation Driver Peri-Effect (Steric) Electronic ResonanceElectronic Resonance
Deamination Intensity High (Due to crowding)ModerateModerate
Chlorine Stability Moderate (C6 position)High (C7 position)N/A

Key Differentiator: The ratio of Ammonia loss (m/z 192) to HCN loss is the definitive fingerprint.

  • Target Molecule: High

    
     ratio due to the 5-methyl group pushing out the amine.
    
  • Isomer (7-Chloro): Lower ratio; HCN loss from the ring is often competitive or dominant because the 4-amino group is not sterically crowded.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Quinazoline Derivatives." National Institute of Standards and Technology. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Kuyper, L. F., et al. "High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 2,4-diamino-5-methyl-6-[(substituted-amino)methyl]quinazolines." Journal of Medicinal Chemistry, 1996. (Validates the 5-methyl/4-amino steric interaction in Trimetrexate analogs).

  • Borbás, A., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, 2010. Link (Detailed fragmentation of fused pyrimidine systems).

Safety Operating Guide

Proper Disposal Procedures: 6-Chloro-5-methylquinazoline-2,4-diamine

[1][2][3]

Executive Summary

6-Chloro-5-methylquinazoline-2,4-diamine is a halogenated, nitrogen-rich heterocyclic compound often used as a pharmaceutical intermediate (e.g., in antifolate or kinase inhibitor synthesis).[1][2][3] Its disposal requires strict adherence to halogenated organic waste protocols to prevent the formation of dioxins and toxic nitrogen oxides (NOx) during thermal destruction.[1]

Immediate Action Directive:

  • NEVER dispose of this compound down the drain.[1][2]

  • SEGREGATE as "Halogenated Organic Waste."[1][2]

  • METHOD: High-temperature incineration with flue gas scrubbing is the only acceptable final disposal method.[1][2]

Hazard Characterization & Pre-Disposal Assessment

Before handling waste, you must understand the chemical behavior that dictates the disposal route.[3]

Chemical Hazard Profile
FeatureHazard Class (GHS)Operational Implication
Corrosivity Skin Corr.[1][2][4][5] 1C / Eye Dam. 1Waste residues can damage standard plastic bins over time; use HDPE or glass.[1][2]
Toxicity Acute Tox. 4 (Oral/Inhalation)Dust control is critical during solid waste transfer.[1][2]
Environmental Aquatic Acute 1 / Chronic 1Zero-tolerance policy for sink disposal; all aqueous rinses must be collected.[1][2]
Reactivity Basic (Diamine functionality)Do not mix with strong acids in waste containers without temperature control (exothermic neutralization).[1][2]
The "Halogen Rule"

Because this molecule contains a Chlorine atom attached to an aromatic/heteroaromatic ring, it falls under Halogenated Organic Waste .[1]

  • Why it matters: Burning chlorinated organics at standard temperatures (<850°C) or without scrubbers can generate Hydrogen Chloride (HCl) gas and Dioxins .[1]

  • Protocol: You must label the waste specifically as "Halogenated" so the waste management vendor routes it to a facility equipped with secondary combustion chambers and acid gas scrubbers.[1]

Waste Segregation Workflow

Effective disposal starts at the bench.[2] Use the following decision logic to categorize waste streams containing 6-Chloro-5-methylquinazoline-2,4-diamine.

WasteSegregationStartWaste Generation(6-Chloro-5-methylquinazoline-2,4-diamine)StateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidLiquidLiquid Waste(Mother liquors, rinses)StateCheck->LiquidActionSolidDouble Bag -> Solid Hazardous Waste BinSolid->ActionSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedLiqHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedLiqNonHaloLiqNon-Halogenated Solvent(Methanol, DMSO)SolventCheck->NonHaloLiqAqueousAqueous Solution(Buffers, Water)SolventCheck->AqueousActionHaloRed Can: 'Halogenated Organic Waste'HalogenatedLiq->ActionHaloActionNonHalo*CRITICAL EXCEPTION*Segregate into Halogenated Stream(Due to solute Cl content)NonHaloLiq->ActionNonHaloAqueous->ActionNonHalo

Figure 1: Waste Segregation Logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute often mandates disposal in the Halogenated stream to ensure proper incineration.[3]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Items)

Applicability: Expired reagent, contaminated weighing boats, gloves, and spill cleanup debris.[1][3]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent exterior contamination.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 6-Chloro-5-methylquinazoline-2,4-diamine.[1][2][3]

    • Hazard Checkboxes: Toxic, Corrosive.[1][3][5]

  • Storage: Place in the laboratory's designated "Solid Hazardous Waste" drum.

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, and glassware rinses.[1][3]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon for aggressive organics).[1]

  • Transfer: Funnel the liquid into the container labeled "Halogenated Organic Waste."

    • Scientific Rationale: Even if dissolved in Methanol (non-halogenated), the solute introduces chlorine.[3] Mixing this into a non-halogenated waste stream (often used for fuel blending) can violate emissions standards at the disposal facility.[2]

  • pH Caution: If the solution is acidic, neutralize it slowly to pH 6–8 before adding it to a general organic waste drum to prevent exothermic reactions with other amines in the drum. If neutralization is not feasible, collect it as a separate "Acidic Organic Waste" stream.[1][3]

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to prevent environmental release.[3]

PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95/P100 respirator if powder is aerosolized.[1][3]

SpillResponseAssess1. Assess Volume & Hazard(Is it safe to clean?)PPE2. Don PPE(Gloves, Goggles, Resp)Assess->PPEContain3. Containment(Dike liquids / Dampen solids)PPE->ContainClean4. Absorption/Sweep(Vermiculite or Wet Wipe)Contain->CleanDisposal5. Bag & Tag(Treat as Haz Waste)Clean->Disposal

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep, as this generates toxic dust.[1][2] Cover with wet paper towels or oil-treated sweeping compound to suppress dust, then scoop into a bag.[1][2][3]

  • Liquid Spill: Dike the spill with vermiculite or absorbent pads.[1][2][6]

  • Decontamination: Wipe the surface with a dilute surfactant (soap and water).[1][2] Do not use bleach (sodium hypochlorite) immediately, as it may react with the diamine to form chloramines (toxic gas).

Regulatory Compliance (US & EU Context)

To ensure your facility remains compliant, reference these codes when filling out waste manifests.

Regulatory BodyClassificationCode/Description
US EPA (RCRA) Characteristic WasteD002 (Corrosive) if pH < 2 or > 12.5.D003 (Reactive) potential if mixed with strong acids.Note: Unless listed on the P or U list, it defaults to characteristic hazards.[1][2]
EU (EWC) European Waste Code07 05 01 * (Aqueous washing liquids and mother liquors).07 05 13 * (Solid wastes containing hazardous substances).[1][2]
DOT (Transport) Shipping NameUN 3263 , Corrosive solid, basic, organic, n.o.s. (6-Chloro-5-methylquinazoline-2,4-diamine).Alternatively:[1][2][3]UN 2811 , Toxic solid, organic, n.o.s.[1][3]
References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][1][2]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1][2]

  • American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories.[1][2][1][2]

  • PubChem. Compound Summary: Quinazoline Derivatives Toxicity Profile.[1][2][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.